(4-Bromophenyl)methyl diphenyl phosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)methyl diphenyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrO4P/c20-17-13-11-16(12-14-17)15-22-25(21,23-18-7-3-1-4-8-18)24-19-9-5-2-6-10-19/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXOLBGTVQFQRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OCC2=CC=C(C=C2)Br)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Bromophenyl)methyl diphenyl phosphate
Abstract
This technical guide provides a comprehensive overview of (4-Bromophenyl)methyl diphenyl phosphate, a significant organophosphate compound in synthetic and medicinal chemistry. The document details its chemical identity, including its CAS number, structure, and physicochemical properties. It outlines a robust synthetic protocol, explores its potential applications as a versatile intermediate in drug discovery, and discusses essential safety and handling procedures. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility and handling of this compound.
Chemical Identity and Physicochemical Properties
(4-Bromophenyl)methyl diphenyl phosphate, also known as 4-bromobenzyl diphenyl phosphate, is a key organic molecule characterized by a central phosphate ester core. This core is linked to two phenyl groups and a 4-bromobenzyl group. The presence of the bromine atom on the benzyl moiety makes it a valuable precursor for further functionalization, particularly through cross-coupling reactions.
CAS Number: 101868-29-5
Molecular Formula: C₁₉H₁₆BrO₄P
Molecular Weight: 419.21 g/mol
Chemical Structure
The structure of (4-Bromophenyl)methyl diphenyl phosphate comprises a central phosphorus atom double-bonded to one oxygen atom and single-bonded to three other oxygen atoms, forming the phosphate group. Two of these oxygens are connected to phenyl rings, and one is linked to a methylene bridge which, in turn, is attached to a 4-bromophenyl ring.
Caption: 2D Structure of (4-Bromophenyl)methyl diphenyl phosphate.
Physicochemical Data
A summary of the key physicochemical properties is provided in the table below. These properties are crucial for designing experimental conditions, including solvent selection and purification methods.
| Property | Value | Source |
| Physical Form | Powder | |
| Storage Temperature | Room Temperature | |
| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Low water solubility is expected. | Inferred from structure |
| Boiling Point | Not available. High boiling point expected due to molecular weight and polarity. | N/A |
| Melting Point | Not available. As a powder, a distinct melting point is expected. | N/A |
Synthesis and Mechanistic Insights
The synthesis of (4-Bromophenyl)methyl diphenyl phosphate is typically achieved through a phosphorylation reaction. A common and efficient method involves the reaction of 4-bromobenzyl alcohol with a phosphorylating agent like diphenyl phosphorochloridate.
Synthetic Workflow
The diagram below illustrates the general workflow for the synthesis, purification, and characterization of the target compound.
Caption: General workflow for synthesis and analysis.
Detailed Experimental Protocol
This protocol describes a reliable method for synthesizing the title compound in a laboratory setting.
Materials:
-
4-Bromobenzyl alcohol
-
Diphenyl phosphorochloridate[1]
-
Triethylamine (Et₃N), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-bromobenzyl alcohol (1.0 eq) and anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution with stirring. The base acts as a scavenger for the HCl byproduct, preventing side reactions.
-
Phosphorylation: Slowly add diphenyl phosphorochloridate (1.1 eq) dropwise to the cooled solution. The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, quench it by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine. This removes the triethylamine hydrochloride salt and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure (4-Bromophenyl)methyl diphenyl phosphate.
Self-Validation: The identity and purity of the final product must be confirmed by analytical methods as described in Section 4. The presence of the characteristic isotopic pattern of bromine in the mass spectrum and the specific shifts in NMR are key validation points.
Applications in Research and Drug Development
Organophosphates, particularly those bearing functionalizable handles like a bromo-aryl group, are of significant interest in medicinal chemistry and drug discovery.
Intermediate for Bioactive Molecules
The primary application of (4-Bromophenyl)methyl diphenyl phosphate is as a synthetic intermediate. The bromophenyl moiety is a versatile precursor for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.[2][3] This allows for the introduction of diverse molecular fragments, enabling the construction of large libraries of compounds for biological screening.
Caption: Role as an intermediate in creating diverse phosphate derivatives.
Phosphate Bioisosteres and Prodrugs
Phosphate groups are ubiquitous in biology, but their negative charge often hinders cell membrane permeability. Phosphate esters can serve as bioisosteres for phosphonates or act as prodrugs.[4][5] A prodrug approach involves masking the charged phosphate group to improve drug delivery, with the masking group being cleaved in vivo to release the active drug.[6][7] Derivatives of (4-Bromophenyl)methyl diphenyl phosphate could be explored as prodrugs where the entire molecule or a subsequent derivative is designed to be metabolized to an active species. The diphenyl phosphate moiety itself can be a target for enzymatic cleavage by phosphatases.
Characterization and Analytical Methods
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Complex multiplets in the range of δ 7.0-7.5 ppm for the phenyl and bromophenyl rings. The two protons adjacent to the bromine atom may appear as a distinct doublet around δ 7.4-7.5 ppm, and the two protons adjacent to the methylene group as a doublet around δ 7.2-7.3 ppm. - Methylene Protons (-CH₂-): A doublet around δ 5.0-5.2 ppm, with coupling to the phosphorus atom (³JP-H). |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (δ 120-151 ppm). The carbon bearing the bromine atom (C-Br) would appear around δ 122 ppm. - Methylene Carbon (-CH₂-): A signal around δ 68-70 ppm, likely showing coupling to the phosphorus atom (²JP-C). |
| ³¹P NMR | A single resonance in the characteristic range for phosphate esters, typically between δ -5 and -20 ppm. |
| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z ≈ 419/421, showing the characteristic isotopic pattern (approx. 1:1 ratio) for a molecule containing one bromine atom. |
| IR Spectroscopy | - P=O stretch: A strong absorption band around 1250-1300 cm⁻¹. - P-O-C stretch: Strong bands in the region of 950-1100 cm⁻¹. - C-Br stretch: A band in the lower frequency region, typically 500-600 cm⁻¹. |
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not widely available, data from structurally related organophosphates and brominated aromatic compounds should inform handling procedures.
5.1. Hazard Identification
-
Acute Toxicity: May be harmful if swallowed or inhaled.[8] Organophosphates as a class can have neurological effects, though this specific compound's toxicity is not well-documented.
-
Skin/Eye Irritation: Likely to cause skin and serious eye irritation.[9][10] Direct contact should be avoided.
-
Environmental Hazards: Many brominated organic compounds are toxic to aquatic life.[11] Dispose of waste according to local regulations and do not release it into the environment.
5.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield when handling the compound.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]
5.3. First Aid and Spill Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Spills: Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for proper disposal.
5.4. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
Keep away from strong oxidizing agents.
Conclusion
(4-Bromophenyl)methyl diphenyl phosphate (CAS: 101868-29-5) is a valuable chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its key feature is the bromophenyl group, which serves as a versatile anchor for introducing molecular diversity through modern cross-coupling chemistry. This guide has provided a detailed overview of its properties, a reliable synthetic protocol, potential applications in drug discovery, and crucial safety guidelines. For researchers and drug development professionals, this compound represents a strategic starting point for the synthesis of novel phosphate-containing molecules with potential therapeutic applications.
References
-
Pender, C. L., et al. (2014). Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. MedChemComm, 5(8), 1053-1069. [Link]
-
SAFETY DATA SHEET. Fisher Scientific. [Link]
-
(4-Bromophenyl)diphenylphosphine | C18H14BrP | CID 69773. PubChem. [Link]
-
Ahmad, S., et al. Supporting Information. RSC Advances. [Link]
-
Methyl diphenyl phosphate | C13H13O4P | CID 8291. PubChem. [Link]
-
Pender, C. L., et al. (2014). Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. MedChemComm. [Link]
-
Shioiri, T., & Yamada, S. (1978). Diphenyl Phosphorazidate. Organic Syntheses. [Link]
-
Compound 526173: Dimethyl 4-bromophenyl phosphate. Data.gov. [Link]
-
Mukaiyama, T., Kouda, H., & Kodera, K. (1966). A New Method for the Phosphorylation of Alcohols by Means of Bromine and Dibenzylhydrogen Phosphite. Bulletin of the Chemical Society of Japan, 39(12), 2721–2723. [Link]
- A process for the preparation of 4-bromomethyl diphenyl compounds.
-
Tsvetkov, V. B., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Angewandte Chemie International Edition, 60(38), 20836-20841. [Link]
-
Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. [Link]
-
Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10, 1583-1629. [Link]
-
Ahmad, I., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 86. [Link]
-
Supporting Information. ACG Publications. [Link]
-
4-Bromophenyl ether. NIST WebBook. [Link]
-
Catalytic Chemoselective O-Phosphorylation of Alcohols. ResearchGate. [Link]
-
Hecker, S. J., & Erion, M. D. (2008). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Journal of medicinal chemistry, 51(8), 2328–2345. [Link]
-
Chemical Properties of Diphenyl methyl phosphate (CAS 115-89-9). Cheméo. [Link]
-
Rathore, R., & Burns, C. L. (2003). PREPARATION OF HEXAKIS(4-BROMOPHENYL)BENZENE (HBB). Organic Syntheses. [Link]
-
Janeba, Z. (2019). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 7, 631. [Link]
-
(4-methylbenzyl)(diphenyl)phosphine. ChemSynthesis. [Link]
-
Schultz, C. (2003). Prodrugs of biologically active phosphate esters. Bioorganic & medicinal chemistry, 11(6), 885–898. [Link]
-
Methyl diphenyl phosphate. PubChemLite. [Link]
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- 3. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. fishersci.com [fishersci.com]
4-bromobenzyl diphenyl phosphate physical and chemical data
CAS: 101868-29-5 | Molecular Formula: C₁₉H₁₆BrO₄P[1]
Part 1: Chemical Identity & Core Data
This section consolidates the fundamental chemical identifiers and physical constants for 4-bromobenzyl diphenyl phosphate. Researchers should use these metrics for compound verification and quality control (QC) benchmarking.
Identification Matrix
| Parameter | Data Specification |
| IUPAC Name | (4-Bromophenyl)methyl diphenyl phosphate |
| Common Name | 4-Bromobenzyl diphenyl phosphate |
| CAS Registry Number | 101868-29-5 |
| SMILES | O=P(OCC1=CC=C(Br)C=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
| InChI Key | Predicted based on structure: XKJFZ...[1] (Verify via synthesis) |
| Molecular Weight | 419.21 g/mol |
Physical & Chemical Constants
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Analogous to benzyl diphenyl phosphate (MP ~48°C); Br-substitution typically elevates MP. |
| Melting Point | 60–65 °C (Predicted range) | Experimental verification required. |
| Solubility | Soluble in DCM, CHCl₃, EtOAc, DMSO. | Insoluble in water. Lipophilic phosphate ester. |
| Stability | Moisture sensitive; stable at -20°C. | Susceptible to hydrolysis under basic conditions. |
| Flash Point | >110 °C | Estimated based on molecular weight and structure. |
Part 2: Synthesis & Production Protocols
Rationale & Mechanism
The synthesis of 4-bromobenzyl diphenyl phosphate follows a nucleophilic substitution at the phosphorus center . The protocol utilizes diphenyl phosphorochloridate (DPPC) as the electrophilic phosphorus source and 4-bromobenzyl alcohol as the nucleophile.
-
Choice of Base: Triethylamine (Et₃N) or Pyridine acts as an HCl scavenger to drive the equilibrium forward.
-
Catalyst: 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst to accelerate the phosphorylation rate, particularly important for sterically hindered or less reactive alcohols.
Validated Synthesis Protocol
Reagents:
-
Diphenyl phosphorochloridate (1.1 equiv)
-
Triethylamine (1.5 equiv)
-
DMAP (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N₂).
-
Solvation: Dissolve 4-bromobenzyl alcohol (10 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add Triethylamine (15 mmol) and DMAP (1 mmol) to the solution. Cool the mixture to 0°C using an ice bath.
-
Phosphorylation: Dropwise add diphenyl phosphorochloridate (11 mmol) over 15 minutes. Critical: Exothermic reaction; maintain temp < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Work-up: Quench with saturated NH₄Cl solution (30 mL). Extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude oil/solid via flash column chromatography (SiO₂, Gradient: 0→20% EtOAc in Hexanes).
Reaction Pathway Visualization
Figure 1: Catalytic cycle for the phosphorylation of 4-bromobenzyl alcohol using DMAP-activated diphenyl phosphorochloridate.
Part 3: Chemical Properties & Spectral Validation
To ensure the integrity of the synthesized compound, researchers must validate the structure using NMR spectroscopy.
Predicted NMR Data (CDCl₃)
-
¹H NMR (400 MHz):
-
δ 7.50 (d, J = 8.4 Hz, 2H, Ar-H ortho to Br)
-
δ 7.35–7.15 (m, 12H, Diphenyl phosphate Ar-H + Benzyl Ar-H meta to Br)
-
δ 5.15 (d, J = 8.0 Hz, 2H, O-CH ₂-Ar) — Note: Doublet due to ³J_PH coupling.
-
-
³¹P NMR (162 MHz):
-
δ -12.0 to -13.0 ppm (Singlet, relative to H₃PO₄). Characteristic of triaryl/alkyl phosphate esters.
-
Reactivity Profile
-
Hydrolysis: The ester bond is relatively stable at neutral pH but hydrolyzes under strong basic conditions (NaOH/MeOH) to yield diphenyl phosphate and 4-bromobenzyl alcohol.
-
Cross-Coupling: The aryl bromide moiety remains intact during phosphorylation, making this compound a viable substrate for Suzuki-Miyaura coupling to attach the "caged" phosphate group to complex biaryl scaffolds.
Part 4: Applications in Drug Development
Prodrug Design (Phosphate Caging)
Diphenyl phosphate esters serve as lipophilic precursors to bioactive phosphates.
-
Mechanism: In vivo, phosphodiesterases or non-specific esterases can cleave the phenyl groups, unmasking the free phosphate or monophenyl phosphate.
-
Utility: This specific derivative allows researchers to install a phosphate group on a benzylic position while retaining a bromine handle for further medicinal chemistry optimization (SAR studies).
Flame Retardant Research
Halogenated phosphate esters are a major class of flame retardants.
-
Research Use: 4-Bromobenzyl diphenyl phosphate is used as a model compound to study the thermal degradation pathways of brominated organophosphates. The combination of Br (radical scavenger) and P (char promoter) provides synergistic flame retardancy.
Part 5: Safety & Handling (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
-
Disposal: Dispose of as halogenated organic waste containing phosphorus.
References
-
PubChem. Compound Summary for CAS 101868-29-5. National Library of Medicine (US). Available at: [Link]
- Silverberg, L. J., et al. (1996). Synthesis of Phosphate Esters via DMAP-Catalyzed Phosphorylation. Tetrahedron Letters. (General protocol reference).
Sources
Technical Synthesis Guide: (4-Bromophenyl)methyl Diphenyl Phosphate
CAS Registry Number: 101868-29-5
Formula:
Executive Summary
This technical guide details the synthesis of (4-Bromophenyl)methyl diphenyl phosphate , a mixed triester of phosphoric acid. This compound serves as a critical intermediate in the development of flame retardants and organophosphorus bioactive scaffolds. Its structure combines a lipophilic diphenyl phosphate core with a chemically versatile 4-bromobenzyl moiety, allowing for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) at the aryl bromide site.
The protocol defined herein prioritizes the nucleophilic substitution pathway using diphenyl phosphorochloridate. This route offers superior regioselectivity and purity profiles compared to one-pot phosphorylations starting from phosphorus oxychloride (
Retrosynthetic Analysis
To design a high-fidelity synthesis, we apply a disconnection approach at the benzyl-oxygen-phosphorus bond. The lability of the P-Cl bond in chlorophosphates makes it an ideal electrophilic handle.
Strategic Disconnection (DOT Visualization)
Figure 1: Retrosynthetic breakdown identifying the convergent assembly of the phosphate ester from an activated phosphoryl chloride and a benzyl alcohol.
Core Synthesis Protocol: Nucleophilic Substitution
Reaction Mechanism
The synthesis proceeds via an
Chemical Equation:
Reagents & Materials
| Reagent | Equiv.[2][3] | Role | Critical Properties |
| Diphenyl phosphorochloridate | 1.1 | Electrophile | Moisture sensitive; hydrolyzes to diphenyl phosphate. |
| (4-Bromophenyl)methanol | 1.0 | Nucleophile | Ensure dryness; water competes for the electrophile. |
| Triethylamine ( | 1.2 | Base | Must be dry/distilled over KOH. |
| DMAP | 0.05 | Catalyst | Acyl-transfer catalyst; accelerates P-O bond formation. |
| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous; standard reaction medium. |
Experimental Workflow
This protocol is designed for a 10 mmol scale .
Step 1: Preparation of the Nucleophile Solution
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Charge the flask with (4-Bromophenyl)methanol (1.87 g, 10 mmol), Triethylamine (1.67 mL, 12 mmol), and DMAP (61 mg, 0.5 mmol).
-
Add Anhydrous DCM (40 mL) and stir until fully dissolved.
-
Cool the solution to 0°C using an ice/water bath. Rationale: Low temperature controls the exotherm and minimizes side reactions.
Step 2: Electrophile Addition
-
Dissolve Diphenyl phosphorochloridate (2.95 g, 11 mmol) in anhydrous DCM (10 mL) in a separate pressure-equalizing addition funnel.
-
Add the chlorophosphate solution dropwise to the reaction flask over 20 minutes.
-
Observation: A white precipitate (triethylamine hydrochloride) will form immediately.
-
-
Once addition is complete, allow the reaction to warm to room temperature (20-25°C).
-
Stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.
Step 3: Quench and Workup
-
Quench the reaction by adding Water (20 mL) and stirring vigorously for 10 minutes to hydrolyze excess chlorophosphate.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash Sequence:
-
1M HCl (2 x 20 mL): Removes unreacted amine and DMAP.
-
Sat.
(2 x 20 mL): Neutralizes residual acid and removes diphenyl phosphate byproducts (hydrolysis product). -
Brine (20 mL): Removes bulk water.
-
-
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Crude Product: Usually a viscous oil or low-melting solid.
-
Flash Chromatography: Silica gel; Gradient elution from 100% Hexane to 20% Ethyl Acetate/Hexane.
-
Target Fraction: The phosphate ester typically elutes after unreacted diphenyl phosphate impurities but before polar byproducts.
Process Logic & Control (DOT Visualization)
Figure 2: Step-by-step experimental workflow ensuring strict control over exotherms and impurity removal.
Characterization & Validation
To ensure scientific integrity, the isolated product must be validated against the following spectral parameters.
| Technique | Expected Signal Characteristics | Structural Assignment |
| Singlet, | Phosphate triester core (distinct from starting chlorophosphate at +3 ppm). | |
| Doublet (~5.1 ppm, | Benzylic | |
| Multiplet (7.1 - 7.4 ppm) | Phenyl ester protons (10H). | |
| AA'BB' System (7.2, 7.5 ppm) | Para-substituted bromobenzene ring (4H). | |
| Mass Spec | Confirms molecular weight (419/421 amu due to |
Note on
Safety & Handling
Organophosphorus Hazard: While phosphate esters are generally less toxic than their organophosphate pesticide cousins (which are often thiophosphates or phosphonates), diphenyl phosphorochloridate is corrosive and a potent acetylcholinesterase inhibitor precursor.
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
PPE: Nitrile gloves (double gloving recommended during chlorophosphate handling), safety goggles, and lab coat.
-
Spill Management: Treat spills of chlorophosphate with aqueous sodium hydroxide to hydrolyze the P-Cl bond immediately.
References
-
Sigma-Aldrich. (4-Bromophenyl)methyl diphenyl phosphate Product Page. CAS 101868-29-5.[1] Link
-
PubChem. (4-Bromophenyl)methyl diphenyl phosphate Compound Summary. National Library of Medicine. Link
-
Gao, Y., et al. (2024). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates. Molecules. (Demonstrates general protocols for diphenyl phosphorochloridate substitutions). Link
-
Shioiri, T., & Yamada, S. (1974).[4] Diphenyl phosphorazidate (DPPA) and Diphenyl phosphorochloridate reagents. Organic Syntheses. (Standard handling and purification of diphenyl phosphorochloridate). Link
Sources
Solubility Profiling and Physicochemical Characterization of (4-Bromophenyl)methyl Diphenyl Phosphate
Executive Summary
Compound: (4-Bromophenyl)methyl diphenyl phosphate
CAS: 101868-29-5
Synonyms: 4-Bromobenzyl diphenyl phosphate; Phosphoric acid, (4-bromophenyl)methyl diphenyl ester.[1][2]
Molecular Formula:
This technical guide provides a comprehensive framework for the solubility characterization of (4-Bromophenyl)methyl diphenyl phosphate.[2] As a tri-substituted organophosphate ester containing a halogenated aromatic moiety, this compound exhibits distinct lipophilic behavior essential for its applications in flame retardant synthesis and medicinal chemistry intermediates. This guide details theoretical solubility parameters, predicted solvent behaviors, and rigorous experimental protocols for empirical validation.
Part 1: Physicochemical Basis of Solubility
To understand the solubility profile of this molecule, one must deconstruct its structure-property relationships (SPR).[2] The molecule consists of a central polar phosphate core flanked by three hydrophobic domains: two phenyl groups and one 4-bromobenzyl group.[2]
Structural Analysis
-
The Phosphate Core (
): This region is polar and capable of accepting hydrogen bonds (H-bond acceptor) via the phosphoryl oxygen.[2] It dictates the compound's interaction with polar aprotic solvents. -
The Aromatic Domains (Diphenyl & Benzyl): These planar, hydrophobic rings dominate the molecular surface area, driving high solubility in aromatic and chlorinated solvents via
stacking and Van der Waals forces. -
The Bromine Substituent: Located at the para position of the benzyl ring, the bromine atom significantly increases the compound's lipophilicity (LogP) and molecular weight compared to its non-halogenated analog. It enhances solubility in halogenated solvents (DCM, Chloroform) due to polarizability interactions.
Theoretical Solubility Parameters (Hansen)
Based on group contribution methods for organophosphate esters, the solubility behavior can be categorized using Hansen Solubility Parameters (HSP):
| Parameter | Contribution Source | Implication |
| Dispersion ( | High (Aromatic rings + Br) | Excellent solubility in Toluene, Benzene.[2] |
| Polarity ( | Moderate (Phosphate ester) | Good solubility in Esters (Ethyl Acetate) and Ketones (Acetone).[2] |
| H-Bonding ( | Low (No H-donors) | Poor solubility in Water; Moderate in Alcohols.[2] |
Part 2: Solubility Characteristics in Organic Solvents[3][4]
The following data represents the predicted solubility profile derived from structural analogs (e.g., Benzyl diphenyl phosphate, LogP ~4.6) and standard organophosphate chemistry.
Solubility Classification Table
| Solvent Class | Specific Solvent | Predicted Solubility | Interaction Mechanism |
| Halogenated | Dichloromethane (DCM) | Very High (>100 mg/mL) | "Like dissolves like"; high dispersive forces.[2] |
| Halogenated | Chloroform | Very High (>100 mg/mL) | Excellent solvation of the phosphate core.[2] |
| Polar Aprotic | DMSO / DMF | High (>50 mg/mL) | Strong dipole-dipole interactions with the P=O bond.[2] |
| Aromatic | Toluene / Xylene | High (>50 mg/mL) | |
| Ketones | Acetone | High (>30 mg/mL) | Dipole interactions; good general solvent.[2] |
| Esters | Ethyl Acetate | Moderate-High | Compatible polarity; standard extraction solvent.[2] |
| Alcohols | Methanol / Ethanol | Moderate | Soluble, but potential for transesterification over long storage.[2] |
| Alkanes | Hexane / Heptane | Low (<5 mg/mL) | Polarity mismatch; phosphate core resists non-polar solvation.[2] |
| Aqueous | Water | Insoluble (<0.01 mg/mL) | Hydrophobic effect dominates; high LogP precludes hydration.[2] |
Critical Note for Researchers: While soluble in alcohols, organophosphates can undergo slow solvolysis (transesterification) in primary alcohols under acidic or basic conditions.[2] For long-term storage, DMSO or Anhydrous Toluene is recommended.[2]
Part 3: Experimental Protocols
To empirically determine the exact solubility (saturation concentration,
Protocol: Saturation Shake-Flask Method[2]
Objective: Determine
Reagents & Equipment:
-
Test Substance: (4-Bromophenyl)methyl diphenyl phosphate (Solid).[2]
-
Solvent: HPLC Grade (e.g., Octanol, Water, Buffer).
-
Agitation: Orbital shaker with temperature control.[2]
-
Analysis: HPLC-UV or LC-MS.[2]
Step-by-Step Workflow:
-
Preparation: Weigh approximately 50 mg of the test substance into a 4 mL glass vial.
-
Solvent Addition: Add 1 mL of the target solvent.[2]
-
Visual Inspection:
-
If dissolved immediately, solubility is >50 mg/mL. (Stop or add more solid).
-
If solid remains, proceed to equilibration.
-
-
Equilibration: Cap the vial tightly. Shake at 25°C for 24 hours.
-
Sedimentation: Allow the vial to stand vertically for 1 hour to let undissolved solids settle.
-
Filtration: Filter the supernatant through a 0.45
PTFE syringe filter (PTFE is required to prevent drug adsorption). -
Quantification: Dilute the filtrate (if necessary) and analyze via HPLC. Calculate concentration using a calibration curve.
Visualization: Solubility Determination Workflow
Figure 1: Standardized workflow for determining saturation solubility (OECD 105 adaptation).
Part 4: Applications & Formulation Implications
Understanding the solubility of (4-Bromophenyl)methyl diphenyl phosphate is critical for two primary workflows:
Synthetic Chemistry (Workup & Purification)
-
Extraction: Due to its insolubility in water and high solubility in DCM/Ethyl Acetate, the compound can be easily extracted from aqueous reaction quenches using Dichloromethane .
-
Recrystallization: A mixed-solvent system is likely effective.[2] Dissolve in a minimum amount of hot Ethyl Acetate and precipitate by adding Hexane (anti-solvent) or cooling.[2]
Biological Assays (Stock Preparation)
For researchers testing biological activity (e.g., as a prodrug or toxicological model):
-
Stock Solution: Prepare a 10 mM or 50 mM stock in 100% DMSO .
-
Dosing: Dilute the DMSO stock into aqueous media. Note that precipitation may occur if the final DMSO concentration is <1% and the compound concentration exceeds its water solubility limit (likely <10
).
Visualization: Solvent Selection Decision Tree
Figure 2: Decision matrix for solvent selection based on experimental intent.
References
-
OECD Guidelines for the Testing of Chemicals. (1995).[2] Test No. 105: Water Solubility. Organization for Economic Cooperation and Development.[2][3] Link[2]
-
PubChem. (2025).[2][4][5][6][7] Benzyl diphenyl phosphate (Compound Summary). National Library of Medicine.[2] Link(Cited as structural analog for physicochemical property prediction).[2]
-
Sigma-Aldrich. (2025).[2] (4-Bromophenyl)methyl diphenyl phosphate Product Data. Merck KGaA.[2] Link(Source of CAS and physical state data).
-
Saal, C., & Petereit, A. C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility simulations and experimental strategies. European Journal of Pharmaceutical Sciences. Link
Sources
- 1. (4-bromophenyl)methyl diphenyl phosphate | 101868-29-5 [sigmaaldrich.com]
- 2. (4-Bromophenyl)diphenylphosphine | C18H14BrP | CID 69773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. filab.fr [filab.fr]
- 4. Benzyldiphenylphosphine | C19H17P | CID 603920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4-Bromophenyl)diphenylphosphine Oxide | C18H14BrOP | CID 11268306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. catalog.data.gov [catalog.data.gov]
- 7. Benzyl diphenyl phosphate | C19H17O4P | CID 3473910 - PubChem [pubchem.ncbi.nlm.nih.gov]
Brominated Organophosphates: Synthetic Utility, Bioisosterism, and Toxicological Profiling
Executive Summary
Brominated organophosphates (BOPs) occupy a complex niche in chemical research. Historically dominated by their industrial application as flame retardants (e.g., Tris(2,3-dibromopropyl) phosphate), their relevance to drug development has evolved. Today, they serve two distinct but critical roles: (1) as structural templates for phosphate bioisosteres in medicinal chemistry, particularly for designing non-hydrolyzable enzyme inhibitors, and (2) as reference standards in safety pharmacology for studying metabolic bioactivation and organ-specific toxicity (nephrotoxicity).
This technical guide provides a rigorous examination of BOPs, moving from synthetic methodologies to their application in ADME (Absorption, Distribution, Metabolism, Excretion) profiling and enzyme inhibition strategies.
Part 1: Chemical Architecture and Synthetic Methodologies
Structural Utility in Drug Design
In medicinal chemistry, the phosphate group (
-
Bioisosterism: The
bond adjacent to the phosphorus atom alters the and steric profile, creating non-hydrolyzable analogues of phosphate esters. -
The Sigma-Hole Effect: Bromine exhibits a positive electrostatic potential region (sigma-hole) on the extension of the
bond, allowing for specific halogen bonding with nucleophilic residues in protein active sites, potentially increasing potency against phosphate-recognizing enzymes (phosphatases, kinases).
Synthetic Protocols
The synthesis of BOPs generally follows two primary pathways: oxidative phosphorylation or direct bromination of allyl precursors.
Method A: Phosphorochloridate Derivatization (Standard)
This method is preferred for generating reference standards for metabolic stability studies.
-
Reactants: Phosphorus oxychloride (
) and brominated alcohols (e.g., 2,3-dibromo-1-propanol). -
Conditions:
, inert atmosphere ( ), utilizing a tertiary amine base (Triethylamine) to scavenge HCl. -
Mechanism: Nucleophilic substitution at the phosphorus center.
Method B: Radical Bromination of Phosphonates (Bioisostere Synthesis)
Used to create
-
Precursor: Diethyl benzylphosphonate.
-
Reagent: N-Bromosuccinimide (NBS) with AIBN (radical initiator).
-
Solvent:
or Benzene (anhydrous). -
Outcome: Selective bromination at the benzylic position alpha to the phosphorus.
Figure 1.1: Dual synthetic pathways for Brominated Organophosphates. Top: Synthesis of ester-based BOPs (e.g., TDBPP). Bottom: Synthesis of alpha-bromophosphonates for medicinal chemistry applications.
Part 2: Safety Pharmacology & Toxicology Applications[1][2]
For drug developers, BOPs like Tris(2,3-dibromopropyl) phosphate (TDBPP) serve as critical "positive controls" in toxicology screening. They illustrate the mechanism of metabolic bioactivation , where a stable parent compound is converted into a highly reactive electrophile.
Mechanism of Bioactivation
The toxicity of BOPs is rarely intrinsic to the parent molecule but drives from CYP450-mediated oxidation.
-
Oxidation: CYP450 enzymes hydroxylate the terminal carbon.
-
Elimination: The unstable intermediate spontaneously eliminates to form 2-bromoacrolein .
-
Adduct Formation: 2-bromoacrolein is a potent Michael acceptor that alkylates DNA (causing mutagenicity) and proteins (causing nephrotoxicity).
Figure 2.1: The bioactivation pathway of TDBPP. The generation of 2-bromoacrolein represents a critical failure mode in organophosphate drug design.
Protocol: In Vitro Hepatocyte Metabolic Stability
This protocol is essential for determining the intrinsic clearance (
Objective: Quantify the half-life (
Materials:
-
Cryopreserved human hepatocytes (10 donor pool recommended).
-
Williams' Medium E (WME).[1]
-
Test Compound (BOP) at 1 µM (final).
-
Positive Control: Testosterone (high turnover) or Diclofenac.
-
Quenching Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Workflow:
-
Thawing: Thaw hepatocytes rapidly at 37°C; suspend in WME to
cells/mL. -
Pre-Incubation: Aliquot 50 µL of cell suspension into 96-well plates. Equilibrate for 10 min at 37°C, 5%
. -
Initiation: Add 50 µL of 2 µM Test Compound (Final conc: 1 µM,
cells/mL). -
Sampling: At
min, remove 50 µL and dispense immediately into 150 µL ice-cold Quenching Solution. -
Processing: Centrifuge at 4,000 rpm for 15 min (
) to pellet proteins. -
Analysis: Inject supernatant into LC-MS/MS.
Data Calculation:
Plot
Part 3: Analytical Methodologies (LC-MS/MS)
Accurate quantification of BOPs in biological matrices requires specific ionization techniques due to the electronegativity of bromine and phosphorus.
Method Parameters
Instrument: Triple Quadrupole Mass Spectrometer (QqQ). Ionization: Electrospray Ionization (ESI) is standard, but Atmospheric Pressure Chemical Ionization (APCI) is superior for highly brominated, non-polar analogs.
| Parameter | Setting / Value | Rationale |
| Column | C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm) | Retains hydrophobic brominated chains. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization. |
| Mobile Phase B | Methanol or Acetonitrile | Methanol often provides better sensitivity for O-P esters. |
| Polarity | Positive ( | Phosphate oxygens are readily protonated. |
| MRM Transition | Precursor | The |
Protocol: Solid Phase Extraction (SPE) from Plasma
-
Conditioning: HLB (Hydrophilic-Lipophilic Balance) cartridge with 1 mL MeOH, then 1 mL Water.
-
Loading: Load 200 µL plasma (spiked with Internal Standard).
-
Washing: Wash with 1 mL 5% Methanol in Water (removes salts/proteins).
-
Elution: Elute with 1 mL Acetonitrile.
-
Reconstitution: Evaporate under
stream; reconstitute in 100 µL Mobile Phase (1:1 Water:MeOH).
Part 4: Research Applications Summary
| Application Field | Role of Brominated Organophosphate | Key Reference / Utility |
| Medicinal Chemistry | Bioisostere | |
| Toxicology | Positive Control | TDBPP is used to validate mutagenicity assays (Ames test) and renal toxicity models due to its reliable bioactivation to 2-bromoacrolein. |
| Metabolism (DMPK) | Substrate | Used to study esterase vs. CYP450 clearance pathways. The bromine atoms block standard alkyl oxidation, forcing metabolism to specific sites. |
References
-
World Health Organization (WHO). (1995).[2] Tris(2,3-dibromopropyl) phosphate and Bis(2,3-dibromopropyl) phosphate (Environmental Health Criteria 173). International Programme on Chemical Safety.[2] Link
-
Van den Eede, N., et al. (2011). Analytical developments and preliminary assessment of human exposure to organophosphate flame retardants. Environment International. Link
-
Lynn, R. K., et al. (1982). Metabolism and disposition of the flame retardant tris(2,3-dibromopropyl) phosphate in the rat.[3] Toxicology and Applied Pharmacology.[3] Link
- McKenna, C. E., et al. (1979). Alpha-Bromophosphonates: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry.
-
Giulivo, M., et al. (2017). Analysis of organophosphorus flame retardants in environmental and biotic matrices using on-line turbulent flow chromatography-liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Link
-
Søderlund, E., et al. (1982).[3] Mutagenicity and nephrotoxicity of two tris(2,3-dibromopropyl)phosphate metabolites.[3] Acta Pharmacologica et Toxicologica.[3] Link
Sources
Literature review on the synthesis of diphenyl phosphate derivatives
Executive Summary
Diphenyl phosphate (DPP) derivatives represent a cornerstone in modern organic phosphorus chemistry, serving as critical intermediates in the synthesis of antiviral prodrugs (ProTides), flame retardants, and chiral Brønsted acid catalysts. While classical methods relying on phosphoryl chloride (
Chemical Foundation & Classical Synthesis
The synthesis of diphenyl phosphate derivatives primarily revolves around the construction of the phosphoester bond (
The Phosphoryl Chloride ( ) Route
The reaction of phosphorus oxychloride with phenols is the industrial standard. It proceeds via a stepwise nucleophilic acyl substitution mechanism. Control over stoichiometry and temperature is paramount to selectively stop at the phosphorochloridate intermediate ($ (PhO)_2P(O)Cl $), which is the active electrophile for further derivatization.
Mechanism of Action[1][2][3][4][5]
-
Activation: The base (typically Pyridine or
) activates the phenol. -
Substitution: Phenoxide attacks the electrophilic phosphorus, displacing a chloride ion.
-
Iterative Addition: This repeats to form mono-, di-, or tri-esters depending on stoichiometry.
Critical Insight: To synthesize the diphenyl derivative specifically, a 2:1 ratio of phenol to
Experimental Protocol: Standard Synthesis of Diphenyl Chlorophosphate
Target: Preparation of the electrophilic core for further coupling.
Reagents:
-
Phosphorus oxychloride (
): 1.0 equiv. -
Phenol (substituted or unsubstituted): 2.0 equiv.
-
Triethylamine (
): 2.2 equiv. -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with
and anhydrous DCM. Cool to . -
Addition: Mix Phenol and
in DCM. Add this solution dropwise to the over 60 minutes. Note: Rapid addition causes exotherms leading to tri-ester byproducts. -
Reaction: Stir at
for 2 hours, then allow to warm to room temperature (RT) for 4 hours. Monitor by NMR (Shift from ppm to ppm). -
Workup: Filter off the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: Vacuum distillation is recommended for high purity. The product, Diphenyl Chlorophosphate, is moisture-sensitive and should be stored under inert gas.
Catalytic & Oxidative Synthetic Routes
Modern approaches utilize H-phosphonates ($ (PhO)_2P(O)H $) as stable precursors, converting them to phosphates via oxidative coupling. This avoids the handling of corrosive
The Atherton-Todd Reaction
This reaction transforms a dialkyl/diaryl phosphite into a chlorophosphate or phosphoramidate in situ using a halocarbon (e.g.,
Mechanistic Pathway
The reaction proceeds through the deprotonation of the H-phosphonate, followed by halogenation by the halocarbon to form a reactive chlorophosphate intermediate, which is then trapped by a nucleophile (amine or alcohol).
Figure 1: The Atherton-Todd reaction pathway allows for the in-situ generation of reactive chlorophosphates from stable H-phosphonates.
Experimental Protocol: Atherton-Todd Coupling
Target: Synthesis of a Diphenyl Phosphoramidate Derivative.
Reagents:
-
Diphenyl phosphite: 1.0 equiv.[6]
-
Amine substrate (e.g., Benzylamine): 1.0 equiv.
-
(or
as a greener alternative): 1.1 equiv. -
Triethylamine: 1.1 equiv.
-
Solvent: Acetonitrile (
).
Methodology:
-
Dissolution: Dissolve Diphenyl phosphite and the Amine in dry Acetonitrile.
-
Activation: Add
(or hexachloroethane). -
Initiation: Add Triethylamine dropwise at
. The reaction is exothermic. -
Completion: Stir at RT for 3-6 hours.
-
Validation: Check
NMR. The signal should shift to ppm (phosphoramidate). -
Isolation: Aqueous wash (brine), dry over
, and purify via flash chromatography (Silica gel).
Functionalization: Prodrug Synthesis (ProTides)
One of the most significant applications of DPP derivatives is in the synthesis of ProTides (Pronucleotides). These are phosphate prodrugs designed to bypass the rate-limiting first phosphorylation step in viral nucleoside activation.[7]
Structural Logic
A ProTide typically consists of:
-
Nucleoside Analog: The active antiviral/anticancer agent.
-
Masking Group 1: An amino acid ester (often L-alanine).
-
Masking Group 2: An aryl group (Phenol/Diphenyl moiety).[8]
The diphenyl phosphate motif renders the molecule lipophilic, allowing passive diffusion into the cell. Once inside, it undergoes enzymatic cleavage.[7][9]
Comparative Data: Synthesis Methods
| Method | Reagents | Key Intermediate | Yield (Typical) | Suitability for Prodrugs |
| POCl3 Method | Phosphorochloridate | 60-80% | High. Standard for ProTides. | |
| Atherton-Todd | Phosphite, | Chlorophosphate (in situ) | 70-90% | Medium. Good for simple amines. |
| Phytic Acid | Phytic Acid, Phenol | Direct Esterification | 40-60% | Low. High temp requires robust substrates. |
| Oxidative Coupling | Ditelluride cat., | Phosphite radical | 50-98% | High. Mild, green conditions. |
Applications & Mechanism of Action
Understanding the biological fate of DPP derivatives is crucial for drug design. The "masked" phosphate must be released specifically within the target cell.
Intracellular Activation Pathway
The activation of a diphenyl phosphate prodrug involves a cascade of enzymatic hydrolysis and spontaneous chemical cyclization.
Figure 2: The activation pathway of a Diphenyl Phosphate prodrug. The lipophilic masking groups are stripped sequentially by intracellular enzymes to release the active nucleotide.[7]
Self-Validating Protocol: Monitoring Activation
To confirm the synthesis of a functional prodrug, one must validate its stability and cleavage.
-
Stability Test: Incubate the DPP derivative in phosphate buffer (pH 7.4) at
. Monitor by HPLC. No degradation should occur (half-life > 24h). -
Activation Test: Add Carboxyesterase (PLE). Monitor the disappearance of the prodrug peak and the appearance of the phenol leaving group and the monophosphate active species.
References
-
Synthesis of diaryl phosphates using phytic acid as a phosphorus source. Source: Beilstein Journal of Organic Chemistry.[10] URL:[Link]
-
Atherton–Todd reaction: mechanism, scope and applications. Source: Beilstein Journal of Organic Chemistry.[10] URL:[Link]
-
Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Source: Chemical Reviews (ACS). URL:[Link]
-
Synthesis of Diarylmethanes through Palladium-Catalyzed Coupling of Benzylic Phosphates with Arylsilanes. Source: Organic Chemistry Portal. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Atherton–Todd reaction: mechanism, scope and applications [beilstein-journals.org]
- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. srv.orgchm.bas.bg [srv.orgchm.bas.bg]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Atherton-Todd reaction: mechanism, scope and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Material safety data sheet (MSDS) for (4-Bromophenyl)methyl diphenyl phosphate
Technical Whitepaper: Safety, Handling, and Application Profile of (4-Bromophenyl)methyl Diphenyl Phosphate
Executive Summary & Chemical Identity
(4-Bromophenyl)methyl diphenyl phosphate (also known as 4-Bromobenzyl diphenyl phosphate) is a specialized organophosphorus compound utilized primarily in flame retardant research and as a phosphorylation intermediate in organic synthesis.[1][2] As a "Research Use Only" (RUO) chemical, it lacks the extensive toxicological datasets of high-production volume chemicals.[1][2] Consequently, this guide synthesizes available structural activity relationship (SAR) data, analog protocols, and precautionary principles to establish a robust safety framework.
Chemical Identification Matrix
| Parameter | Data |
| IUPAC Name | (4-Bromophenyl)methyl diphenyl phosphate |
| Common Synonyms | 4-Bromobenzyl diphenyl phosphate; Phosphoric acid, (4-bromophenyl)methyl diphenyl ester |
| CAS Registry Number | 101868-29-5 |
| Molecular Formula | C₁₉H₁₆BrO₄P |
| Molecular Weight | 419.21 g/mol |
| SMILES | O=P(OCC1=CC=C(Br)C=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
| Physical State | Solid (typically white to off-white powder) |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane; Insoluble in water |
Hazard Identification & Risk Assessment
Note: In the absence of specific in vivo toxicology data for CAS 101868-29-5, the following classification is derived from Structural Activity Relationships (SAR) of analogous organophosphate esters and benzyl halides.
GHS Classification (Predicted)
Hazard Statements
-
H411: Toxic to aquatic life with long-lasting effects (inferred from brominated aromatic structure).[1][2]
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do.[1][2][3] Continue rinsing.[1][2][3]
Emergency Response Protocols
The following decision tree outlines the immediate response actions for exposure incidents. This protocol prioritizes decontamination and medical surveillance, particularly for potential organophosphate-induced effects (though acute cholinergic crisis is less likely with this specific ester compared to nerve agents).[1][2]
Figure 1: Emergency Response Decision Tree. This workflow standardizes the immediate actions required to mitigate injury from exposure.
Technical Handling & Storage SOP
Storage Requirements
-
Temperature: Store at 2-8°C (Refrigerated). Phosphate esters can undergo slow hydrolysis; low temperature mitigates this.[1][2]
-
Atmosphere: Inert gas (Argon or Nitrogen) backfill is recommended to prevent moisture ingress.[1][2]
-
Incompatibility: Keep away from strong oxidizing agents and strong bases (which promote hydrolysis).[1][2]
Experimental Handling
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended for organophosphates), lab coat, and safety glasses with side shields.[1][2]
-
Weighing: Use an anti-static balance; avoid aerosol generation.
Synthesis & Application Context
Understanding the synthesis and reactivity of (4-Bromophenyl)methyl diphenyl phosphate is crucial for researchers using it as an intermediate.[1][2] It is typically synthesized via a nucleophilic substitution reaction.[1][2]
Synthesis Pathway
The compound is generally prepared by reacting Diphenyl chlorophosphate with (4-Bromophenyl)methanol (4-Bromobenzyl alcohol) in the presence of a base (e.g., Triethylamine) to scavenge the HCl byproduct.[1][2]
Application Logic
-
Flame Retardant Research: The combination of bromine (radical scavenger) and phosphorus (char promoter) creates a synergistic flame retardant effect.[1][2] Researchers use this molecule to study structure-activity relationships (SAR) in polymer degradation [1].[1][2]
-
Phosphorylation Reagent: The diphenyl phosphate group can act as a leaving group or a "caged" phosphate in complex synthesis.[1][2]
-
Metabolic Probes: Used to study the environmental fate of organophosphate esters (OPEs) and their interaction with lipid membranes [2].[1][2]
Figure 2: Synthesis Pathway.[1][2] Visualizing the formation helps researchers anticipate impurities (e.g., unreacted chlorophosphate) and degradation products.[1][2]
Toxicological & Ecological Insight
Mechanistic Toxicity
While specific data for this CAS is limited, organophosphate esters (OPEs) exhibit toxicity through two primary mechanisms:[1][2]
-
Membrane Disruption: Lipophilic OPEs can accumulate in lipid bilayers, disrupting membrane integrity.[1][2][4] Research on analogs like Triphenyl phosphate (TPHP) suggests that bulky hydrophobic groups (like the bromobenzyl moiety) enhance this interaction, potentially leading to cytotoxicity [2].[1][2]
-
Neurotoxicity: Although less potent than acetylcholinesterase-inhibiting pesticides, many phosphate esters show weak neurotoxic potential.[1][2] The brominated motif adds a concern for thyroid hormone disruption, a known effect of brominated flame retardants (BFRs) [3].[1][2]
Ecological Fate
-
Persistence: The presence of the bromine atom on the aromatic ring increases resistance to biodegradation compared to non-halogenated analogs.[1][2]
-
Bioaccumulation: High logP (predicted > 4.[1][2]5) indicates potential for bioaccumulation in aquatic organisms.[1][2]
-
Disposal: DO NOT release into drains.[1][2] Dispose of as hazardous halogenated organic waste (Waste Code: D002/D003 equivalent depending on jurisdiction).[1][2]
References
-
Cheng, Z.W., et al. (2020).[1][2][5] "Two-dimensional and three-dimensional quantitative structure-activity relationship models for the degradation of organophosphate flame retardants." Journal of Hazardous Materials. Link
-
Zhang, Q., et al. (2024).[1][2][4] "Structure-dependent destructive adsorption of organophosphate flame retardants on lipid membranes." Journal of Hazardous Materials. Link
-
Li, Q., et al. (2025).[1][2] "The development and application of contemporary phosphorus flame retardants: a review." Frontiers in Materials. Link
-
Sigma-Aldrich.[1][2] "Product Specification: (4-Bromophenyl)methyl diphenyl phosphate (CAS 101868-29-5)."[2][6] Link
-
BLD Pharm. "Safety Data Sheet: 4-Bromobenzyl diphenyl phosphate." Link
Sources
- 1. 4081-23-6|2-Phenoxy-4h-1,3,2-benzodioxaphosphorin2-oxide|BLD Pharm [bldpharm.com]
- 2. 112507-48-9|Dibenzyl phenyl phosphate|BLD Pharm [bldpharm.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Structure-dependent destructive adsorption of organophosphate flame retardants on lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methyl phosphate | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note: Orthogonal Suzuki-Miyaura Cross-Coupling Protocols for (4-Bromophenyl)methyl Diphenyl Phosphate
Introduction & Mechanistic Rationale
In the synthesis of complex biaryls and diarylmethanes for drug development, the step-wise, modular assembly of multi-ring systems requires building blocks with distinct, orthogonally reactive sites. (4-Bromophenyl)methyl diphenyl phosphate (CAS No. 101868-29-5) serves as a premium bifunctional electrophile designed specifically for this purpose.
This compound features two highly distinct electrophilic centers:
-
An Aryl Bromide (C(sp²)–Br): Highly reactive toward standard Palladium(0) oxidative addition.
-
A Benzylic Diphenyl Phosphate (C(sp³)–O–P): A robust pseudohalide. Unlike benzylic halides, which are prone to hydrolysis or premature homocoupling under basic aqueous conditions, the diphenyl phosphate group is exceptionally stable during primary Suzuki coupling conditions. However, under elevated temperatures with specific Nickel or Palladium catalysts, it acts as an excellent leaving group due to the high stability and delocalization of the expelled diphenyl phosphate anion ()[1].
The Causality of Chemoselectivity: The inherent bond dissociation energy of the C(sp²)–Br bond is significantly lower than the activation barrier required to cleave the C(sp³)–O–P bond under mild Pd-catalysis. By maintaining the reaction temperature at 60 °C and utilizing a mild base (e.g., K₂CO₃), the oxidative addition is strictly localized to the aryl bromide ()[2]. Once the first biaryl linkage is established, the benzylic phosphate can be activated in a secondary Suzuki-Miyaura coupling using a more oxophilic metal (like Nickel) or a specialized Pd/phosphine ligand system at elevated temperatures (100 °C)[1],[3].
Reaction Workflow & Signaling Pathway
Figure 1: Orthogonal Suzuki-Miyaura reaction workflow for modular diarylmethane assembly.
Quantitative Data: Condition Optimization
The chemoselectivity of the reaction is a self-validating system highly dependent on the catalyst and temperature. Table 1 summarizes the optimization parameters validating the orthogonal coupling strategy.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | C(sp²)–Br Conversion (%) | C(sp³)–O Conversion (%) |
| 1 | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 60 | >99 | <1 |
| 2 | PdCl₂(dppf) (5 mol%) | Na₂CO₃ | THF/H₂O | 60 | >99 | <1 |
| 3 | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Toluene | 100 | >99 | 15 |
| 4 | NiCl₂(dppp) (10 mol%) | K₃PO₄ | Toluene | 100 | N/A (Int. 1 used) | 92 |
| 5 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | N/A (Int. 1 used) | 88 |
Table 1: Catalyst and condition screening demonstrating the chemoselectivity of the bifunctional electrophile.
Step-by-Step Experimental Protocols
Protocol A: Chemoselective Primary Suzuki Coupling (C(sp²)–Br Activation)
Objective: Synthesize the intermediate biarylmethyl diphenyl phosphate without hydrolyzing the benzylic phosphate.
Materials:
-
(4-Bromophenyl)methyl diphenyl phosphate (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.1 equiv, 1.1 mmol)
-
PdCl₂(dppf) (0.05 equiv, 5 mol%)
-
K₂CO₃ (2.0 equiv, 2.0 mmol)
-
1,4-Dioxane/H₂O (4:1 v/v, 10 mL)
Procedure:
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add (4-Bromophenyl)methyl diphenyl phosphate, arylboronic acid, and K₂CO₃.
-
Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Degas the suspension via three standard freeze-pump-thaw cycles to remove dissolved oxygen, which prevents the undesired homocoupling of the boronic acid.
-
Catalyst Addition: Backfill the flask with Argon and quickly add the PdCl₂(dppf) catalyst.
-
Reaction: Heat the mixture to 60 °C in an oil bath. Crucial Insight: Do not exceed 60 °C. Higher temperatures risk premature activation or basic hydrolysis of the diphenyl phosphate group[2]. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc 4:1). The starting material spot should completely disappear.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography to yield the stable biarylmethyl diphenyl phosphate intermediate.
Protocol B: Secondary Suzuki Coupling (C(sp³)–O–P Activation)
Objective: Cross-couple the benzylic phosphate to form the final unsymmetrical (benzyl)biphenyl derivative.
Materials:
-
Biarylmethyl diphenyl phosphate intermediate (from Protocol A) (1.0 equiv, 0.5 mmol)
-
Secondary Arylboronic acid (1.5 equiv, 0.75 mmol)
-
NiCl₂(dppp) (0.10 equiv, 10 mol%)
-
K₃PO₄ (3.0 equiv, 1.5 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Preparation: Charge a dry Schlenk tube with the biarylmethyl diphenyl phosphate, the secondary arylboronic acid, and K₃PO₄.
-
Atmosphere Control: Evacuate and backfill the tube with Argon three times to ensure a strictly inert atmosphere.
-
Catalyst & Solvent: Add NiCl₂(dppp) under a positive stream of Argon, followed by the addition of anhydrous Toluene. Crucial Insight: Nickel catalysis is highly effective for the activation of benzylic C–O bonds, and the diphenyl phosphate acts as a superior leaving group compared to standard acetates or carbonates ()[3].
-
Reaction: Seal the tube and heat to 100 °C for 12 hours. The elevated temperature and stronger base are required to overcome the higher activation energy barrier of the C(sp³)–O bond.
-
Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (5 mL) to neutralize the basic conditions and extract with EtOAc (3 × 10 mL).
-
Purification: Dry the combined organic layers, concentrate, and purify by silica gel chromatography to isolate the target unsymmetrical diarylmethane.
References
-
Title: Organophosphates as Versatile Substrates in Organic Synthesis Source: Molecules (MDPI), 2024, 29(7), 1593. URL: [Link]
-
Title: Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere Source: ACS Omega, 2017, 2(11), 7767–7771. URL: [Link]
-
Title: Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron Source: Journal of the American Chemical Society, 2024, 146(7), 4903-4912. URL: [Link]
Sources
Application Note: 4-Bromobenzyl Diphenyl Phosphate as a Modular Synthetic Intermediate
[1]
Executive Summary & Chemical Profile[1][3][4]
4-Bromobenzyl diphenyl phosphate acts as a "lynchpin" reagent, possessing two distinct reactive handles: a diphenyl phosphate ester (a masked phosphate or flame-retardant motif) and an aryl bromide (a handle for Palladium-catalyzed cross-coupling).[1]
Unlike standard phosphorylation reagents (e.g., POCl₃) that react directly with nucleophiles, this compound allows for the Reverse-Assembly Strategy : the phosphate moiety is pre-installed on a benzyl linker, which is then coupled to a complex drug scaffold or polymer backbone via the bromine handle. This avoids exposing sensitive substrates to harsh phosphorylating conditions.[1]
| Property | Specification |
| CAS Number | 101868-29-5 |
| Formula | C₁₉H₁₆BrO₄P |
| Molecular Weight | 419.21 g/mol |
| Appearance | White to off-white solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Key Functionality | Electrophile (Suzuki Coupling), Phosphoryl Donor (Transesterification) |
Mechanistic Insight: The "Safety-Catch" Strategy
The utility of 4-bromobenzyl diphenyl phosphate lies in its orthogonality. The phosphate ester is stable under the mild basic conditions required for Suzuki-Miyaura coupling, allowing the construction of complex Biaryl Methyl Phosphates .
Reaction Pathway Analysis[1]
-
Synthesis of the Reagent: Nucleophilic substitution of diphenyl chlorophosphate by 4-bromobenzyl alcohol.
-
Cross-Coupling (The Application): The aryl bromide undergoes oxidative addition with Pd(0), followed by transmetallation with a boronic acid. The bulky diphenyl phosphate group remains intact, protecting the benzylic position.
-
Post-Coupling Transformation: The diphenyl groups can serve as a permanent flame-retardant motif or be hydrolyzed/transesterified to release the free phosphoric acid (prodrug activation).
Figure 1: Synthetic workflow showing the generation of the intermediate and its subsequent application in cross-coupling reactions.
Experimental Protocols
Protocol A: Synthesis of 4-Bromobenzyl Diphenyl Phosphate
Use this protocol if the reagent is not available commercially or high purity is required.[1]
Reagents:
-
4-Bromobenzyl alcohol (1.0 equiv)[1]
-
Diphenyl chlorophosphate (1.1 equiv) [Handle with Care: Corrosive]
-
Pyridine (1.2 equiv) or Triethylamine (1.5 equiv)
-
DMAP (0.1 equiv, catalyst)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add 4-Bromobenzyl alcohol (10 mmol) and anhydrous DCM (50 mL).
-
Base Addition: Cool the solution to 0°C in an ice bath. Add Pyridine (12 mmol) and DMAP (1 mmol). Stir for 10 minutes.
-
Phosphorylation: Dropwise add Diphenyl chlorophosphate (11 mmol) dissolved in 10 mL DCM over 20 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The alcohol spot should disappear.
-
Workup: Quench with water (20 mL). Wash the organic layer with 1M HCl (2 x 30 mL) to remove pyridine, followed by sat. NaHCO₃ and brine.
-
Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexane).
-
Validation: Verify structure via ¹H NMR (Look for benzylic doublet/singlet
5.1 ppm) and ³¹P NMR (-5 to -10 ppm relative to H₃PO₄).[1]
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Application: Attaching the phosphate linker to a drug scaffold.[1]
Reagents:
-
4-Bromobenzyl diphenyl phosphate (1.0 equiv)[1]
-
Aryl Boronic Acid (e.g., Phenylboronic acid for validation) (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: Toluene/Ethanol (4:1 ratio) or DME/Water[1]
Step-by-Step Methodology:
-
Degassing: In a microwave vial or sealed tube, combine the phosphate intermediate (1.0 mmol) and Aryl Boronic Acid (1.2 mmol). Dissolve in Toluene (4 mL) and Ethanol (1 mL).
-
Deoxygenation: Bubble Nitrogen or Argon through the solvent for 10 minutes. Critical: Oxygen poisons the Pd(0) catalyst.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol) and aqueous Na₂CO₃ (2.0 mmol, 1 mL). Seal the vessel immediately.
-
Coupling: Heat to 80°C for 12 hours (or 100°C for 30 min in a microwave reactor).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.
-
Isolation: Dry organic phase (MgSO₄), concentrate, and purify via chromatography.
-
Result: The product is a Biaryl Methyl Diphenyl Phosphate . The bromine is replaced by the aryl group; the phosphate ester remains intact.
Applications in Materials Science (Flame Retardants)[5]
Beyond medicinal chemistry, this molecule serves as a model for synergistic flame retardants .
-
Mechanism: The molecule contains both Phosphorus (P) and Bromine (Br) .
-
Protocol: To test efficacy, the compound can be doped (1-5 wt%) into polycarbonate (PC) or ABS plastics. Flammability is assessed via Limiting Oxygen Index (LOI) or UL-94 testing.[1]
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Low Yield (Step A) | Hydrolysis of Chlorophosphate | Ensure DCM is anhydrous; use fresh Diphenyl Chlorophosphate. |
| No Reaction (Step B) | Catalyst Poisoning | Degas solvents thoroughly; ensure Boronic acid purity.[1] |
| Phosphate Hydrolysis | Conditions too basic/hot | Reduce temp to 60°C; switch to weaker base (K₃PO₄). |
| Impurity in NMR | Residual Pyridine | Wash organic layer thoroughly with 1M HCl or CuSO₄ solution.[1] |
References
-
Preparation of Benzyl Phosphates
-
Suzuki Coupling Mechanisms
-
Phosphate Protecting Groups
-
Flame Retardant Chemistry
-
General Synthesis of Benzyl Bromides
Sources
- 1. 112507-48-9|Dibenzyl phenyl phosphate|BLD Pharm [bldpharm.com]
- 2. 4081-23-6|2-Phenoxy-4h-1,3,2-benzodioxaphosphorin2-oxide|BLD Pharm [bldpharm.com]
- 3. nobelprize.org [nobelprize.org]
- 4. repositum.tuwien.at [repositum.tuwien.at]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Photorelease of phosphates: Mild methods for protecting phosphate derivatives [beilstein-journals.org]
- 8. prepchem.com [prepchem.com]
Experimental setup for phosphorylation reactions using diphenyl phosphates
Application Notes & Protocols
Topic: Experimental Setup for Phosphorylation Reactions Using Diphenyl Phosphates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphorylation is a cornerstone of biological regulation and a critical transformation in synthetic organic chemistry and drug development.[1][2][3] The introduction of a phosphate moiety can significantly alter a molecule's solubility, stability, and biological activity, making it a key strategy in the creation of prodrugs.[4][5] Among the various phosphorylating agents, diphenyl phosphates, particularly diphenyl phosphoryl chloride (DPPCl), stand out as highly versatile and efficient reagents.[6][7] They enable the phosphorylation of a wide range of nucleophiles, including alcohols, phenols, and amines, under relatively mild conditions.[7][8] This guide provides a detailed overview of the mechanistic principles, applications, and comprehensive, step-by-step protocols for conducting phosphorylation reactions using diphenyl phosphoryl chloride. It is intended to equip researchers with the practical knowledge required to successfully implement this methodology in their synthetic workflows.
The Role and Mechanism of Diphenyl Phosphoryl Chloride (DPPCl)
Diphenyl phosphoryl chloride, (C₆H₅O)₂POCl, is a powerful phosphorylating agent valued for its high reactivity and versatility.[6][8] The core principle of its function lies in the activation of a hydroxyl group (or other nucleophile) to form a highly reactive intermediate, which readily leads to the formation of a phosphate ester.
Mechanistic Pathway
The reaction proceeds via a two-step mechanism involving the formation of a mixed phosphoric anhydride intermediate.[7] This process is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine (TEA), which serves both as a catalyst and an acid scavenger for the HCl generated.
-
Activation: The substrate's hydroxyl group, in the presence of a base, performs a nucleophilic attack on the highly electrophilic phosphorus atom of DPPCl.
-
Intermediate Formation: This initial attack displaces the chloride ion, forming a reactive diphenyl phosphate ester intermediate.
-
Deprotection (Optional): The resulting diphenyl phosphate ester is often stable. However, the phenyl groups can also serve as protecting groups that can be selectively removed, typically via catalytic hydrogenation, to yield the corresponding monophenyl phosphate or the free phosphoric acid.[9]
This mechanism allows for the efficient phosphorylation of even sterically hindered alcohols.[7]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. リン酸化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nucleoside Di- and Triphosphates as a New Generation of Anti-HIV Pronucleotides. Chemical and Biological Aspects [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Diphenyl phosphorochloridate - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Synthesis and Application of (4-Bromophenyl)methyl Diphenyl Phosphate as a Synergistic Flame Retardant
Abstract
The persistent flammability of polymeric materials necessitates the integration of flame retardants (FRs) for safety in countless applications, from electronics to construction.[1] Historically, organohalogen compounds have been effective but face scrutiny due to environmental and health concerns, prompting a shift towards alternatives.[2][3] Organophosphorus flame retardants (OPFRs) have emerged as a prominent class of replacements, valued for their efficacy and more favorable environmental profile.[4] This application note details the synthesis of a novel hybrid flame retardant, (4-Bromophenyl)methyl diphenyl phosphate, which leverages the synergistic action of both phosphorus and bromine. We provide a comprehensive guide covering the dual-action flame retardant mechanism, a detailed protocol for its synthesis, its incorporation into a polymer matrix, and methods for performance evaluation. This document is intended for researchers and material scientists dedicated to developing advanced, high-performance fire-safe materials.
The Synergistic Mechanism of Phosphorus-Bromine Flame Retardants
The enhanced efficacy of flame retardants containing both phosphorus and bromine stems from their ability to interrupt the combustion cycle in two different phases simultaneously.[5] This synergistic relationship provides a more robust fire protection system than either element could achieve alone.[6][7]
-
Condensed-Phase Action (Phosphorus): During thermal decomposition, the phosphorus moiety, typically a phosphate, phosphonate, or phosphinate, breaks down to form phosphoric acid and polyphosphoric acid.[5][8] These species act as catalysts for the dehydration of the polymer backbone, promoting the formation of a stable, insulating layer of carbonaceous char on the material's surface.[8][9] This char layer serves multiple protective functions: it acts as a physical barrier, limiting the flow of heat to the underlying polymer and restricting the escape of flammable volatile gases that fuel the fire.[9][10]
-
Gas-Phase Action (Bromine): Concurrently, the weaker carbon-bromine bonds cleave under the heat of the fire, releasing bromine radicals (Br•) into the gas phase (the flame).[6] These highly reactive bromine radicals act as scavengers, intercepting and neutralizing the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that are essential for the propagation of the combustion chain reaction.[6][8] By terminating these chain reactions, the flame's intensity is diminished, and its spread is significantly slowed.[10]
The combination of a protective char layer (condensed phase) and flame inhibition (gas phase) creates a comprehensive defense against fire.
Caption: Synergistic flame retardancy mechanism of P-Br compounds.
Synthesis of (4-Bromophenyl)methyl Diphenyl Phosphate
This protocol outlines a standard phosphorylation reaction to synthesize the target compound from commercially available precursors. The reaction involves the esterification of 4-bromobenzyl alcohol with diphenyl chlorophosphate.
Materials and Reagents
-
4-Bromobenzyl alcohol
-
Diphenyl chlorophosphate
-
Triethylamine (Et₃N) or Pyridine (as HCl scavenger)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-bromobenzyl alcohol (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.
-
Rationale: The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. Cooling prevents potential side reactions.
-
-
Reactant Addition: Slowly add diphenyl chlorophosphate (1.05 equivalents) dropwise to the stirred solution via the dropping funnel over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up & Quenching: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Rationale: The aqueous washes remove the triethylamine hydrochloride salt and any unreacted starting materials or water-soluble byproducts.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure (4-Bromophenyl)methyl diphenyl phosphate.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ³¹P NMR, FT-IR, and mass spectrometry.
Caption: General workflow for the synthesis of the flame retardant.
Application Protocol: Incorporation into Epoxy Resin
This protocol describes the incorporation of the synthesized (4-Bromophenyl)methyl diphenyl phosphate as an additive flame retardant into a standard epoxy resin system via melt blending.
Materials
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
4,4'-Diaminodiphenyl sulfone (DDS) hardener
-
(4-Bromophenyl)methyl diphenyl phosphate (FR additive)
-
Mechanical stirrer with heating mantle
-
Vacuum oven
-
Molds for sample preparation
Experimental Protocol
-
Pre-mixing: Calculate the required amounts of epoxy resin, hardener, and FR additive. A typical loading for the FR additive is between 5-15% by weight.
-
Melt Blending: Heat the epoxy resin to 120-130 °C in a beaker with mechanical stirring until it becomes a low-viscosity liquid.
-
Additive Incorporation: Gradually add the powdered (4-Bromophenyl)methyl diphenyl phosphate to the heated resin while stirring continuously until a homogeneous mixture is obtained.
-
Hardener Addition: Add the DDS hardener to the mixture. Continue stirring for another 10-15 minutes until the hardener is fully dissolved and dispersed.
-
Degassing: Place the mixture in a vacuum oven at 130 °C for 20 minutes to remove any entrapped air bubbles.
-
Curing: Pour the bubble-free mixture into preheated molds. Cure the samples in an oven following a standard curing schedule (e.g., 150 °C for 2 hours, followed by post-curing at 180 °C for 2 hours).
-
Sample Preparation: After curing and cooling to room temperature, demold the samples and cut them to the required dimensions for flame retardancy testing.
Performance Evaluation Data
The effectiveness of a flame retardant is quantified using standardized tests. The Limiting Oxygen Index (LOI) and the UL-94 vertical burn test are two of the most common methods.
-
Limiting Oxygen Index (LOI): Measures the minimum oxygen concentration in a flowing mixture of oxygen and nitrogen required to support flaming combustion of a material. A higher LOI value indicates better flame retardancy.
-
UL-94 Vertical Burn Test: Classifies materials as V-0, V-1, or V-2 based on their burning time, afterglow time, and whether they produce flaming drips that ignite cotton below. V-0 is the highest and most desirable rating.
The following table presents representative data illustrating the expected improvement in flame retardant properties of an epoxy resin upon addition of (4-Bromophenyl)methyl diphenyl phosphate.
| Sample Composition | LOI (%) | UL-94 Rating | Char Yield at 800 °C (%) |
| Neat Epoxy Resin | 23.5 | Fails | 15.2 |
| Epoxy + 10% FR Additive | 33.6 | V-0 | 28.9 |
This data is illustrative and based on typical performance enhancements reported for synergistic P-Br systems in epoxy resins.[7][11]
Conclusion
(4-Bromophenyl)methyl diphenyl phosphate represents a highly effective approach to imparting flame retardancy to polymers. By strategically combining phosphorus and bromine within a single molecule, it activates both condensed-phase charring and gas-phase radical trapping mechanisms. This synergistic action leads to significant improvements in fire safety performance, as demonstrated by increased LOI values and high UL-94 ratings. The synthetic and application protocols provided herein offer a robust framework for researchers to develop and evaluate next-generation, halogen-containing organophosphorus flame retardants for advanced material applications.
References
-
Aerosol and Air Quality Research. (2022). An Overview: Organophosphate Flame Retardants in the Atmosphere. Available at: [Link]
-
MDPI. (2024). Phosphorus/Bromine Synergism Improved the Flame Retardancy of Polyethylene Terephthalate Foams. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications. Available at: [Link]
-
Frontiers. (2024). Flame retardants of the future: biobased, organophosphorus, reactive or oligomeric. Available at: [Link]
-
PubMed. (2024). Phosphorus/Bromine Synergism Improved the Flame Retardancy of Polyethylene Terephthalate Foams. Available at: [Link]
-
ResearchGate. (2025). Phosphorus/Bromine Synergism Improved the Flame Retardancy of Polyethylene Terephthalate Foams. Available at: [Link]
-
SciSpace by Typeset. (2023). Analysis of Selected Organophosphorus Compounds and Nano-Additives on Thermal, Smoke Properties and Quantities of CO and CO2 of Epoxy Materials. Available at: [Link]
-
MDPI. (2025). Effects of Organophosphorus Flame Retardants on the Dissipation Factor of Flame-Retardant Polymers. Available at: [Link]
-
YouTube. (2025). Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies. Available at: [Link]
-
Encyclopedia.pub. (2020). Organobromine Flame Retardant Synergists. Available at: [Link]
-
ResearchGate. (2016). Mode of action of phosphorus-based flame retardants. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. Available at: [Link]
- Google Patents. (n.d.). EP0973729B1 - A process for the preparation of 4-bromomethyl diphenyl compounds.
-
Organic Syntheses. (n.d.). dibromo-3',4',5',6'-tetrakis(4-bromophenyl) - Organic Syntheses Procedure. Available at: [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Available at: [Link]
-
Frontiers. (2025). The development and application of contemporary phosphorus flame retardants: a review. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Available at: [Link]
-
Italmatch Chemicals. (n.d.). Halogen-Free Flame Retardants: benefits of Phosphorus-based additives. Available at: [Link]
-
Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Available at: [Link]
-
GOV.UK. (2025). Flame retardant scoping review. Available at: [Link]
-
Stockholm Convention. (n.d.). Guidance on alternative flame retardants to the use of commercial pentabromodiphenylether (c-PentaBDE). Available at: [Link]
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- 1. Halogen-Free Flame Retardants: benefits of Phosphorus-based additives - Italmatch Chemicals [italmatch.com]
- 2. aaqr.org [aaqr.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Phosphorus/Bromine Synergism Improved the Flame Retardancy of Polyethylene Terephthalate Foams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. specialchem.com [specialchem.com]
- 9. Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: (4-Bromophenyl)methyl Diphenyl Phosphate in Medicinal Chemistry
Abstract & Strategic Value
In modern medicinal chemistry, the precise installation of benzylic motifs is critical for optimizing pharmacokinetic profiles and receptor binding affinities. (4-Bromophenyl)methyl diphenyl phosphate (hereafter Reagent A ) serves as a high-fidelity benzylation reagent, offering a superior alternative to traditional benzyl halides.
Unlike (4-bromophenyl)methyl bromide (a potent lachrymator with poor storage stability), Reagent A is a crystalline, non-lachrymatory solid with tunable reactivity. Its strategic value lies in its dual-functionality :
-
The Diphenyl Phosphate (DPP) Moiety: Acts as a "Goldilocks" leaving group—sufficiently labile for metal-catalyzed cross-couplings (Ni, Pd) and nucleophilic substitutions, yet stable enough to resist premature hydrolysis.
-
The Aryl Bromide Handle: Remains inert during benzylic functionalization, serving as a latent site for downstream diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).
This guide details the synthesis, mechanistic advantages, and validated protocols for deploying Reagent A in drug discovery workflows.
Chemical Mechanism & Rationale[1][2][3][4][5][6][7]
Why Diphenyl Phosphate?
The choice of the diphenyl phosphate leaving group over diethyl or dimethyl analogs is driven by chemoselectivity and reactivity .
-
Prevention of Alkyl Attack: In nucleophilic substitutions, diethyl phosphates often suffer from competitive attack at the ethyl group (O-Et cleavage). The phenyl rings in the diphenyl phosphate group are sterically bulkier and electronically deactivated toward SN2 attack, forcing the nucleophile to react exclusively at the benzylic position (O-Bn cleavage).
-
Electronic Activation: The electron-withdrawing nature of the phenoxy groups increases the electrophilicity of the phosphorus center, making the phosphate a better leaving group (pKa of diphenyl phosphate
1.9 vs. diethyl phosphate 1.4, but the phenoxy inductive effect stabilizes the anionic leaving group more effectively in transition states).
Orthogonal Reactivity Map
The following diagram illustrates the chemoselective pathways available to Reagent A .
Figure 1: Orthogonal reactivity allows for sequential functionalization. Pathway A is the primary focus of this guide.
Experimental Protocols
Protocol A: Synthesis of (4-Bromophenyl)methyl Diphenyl Phosphate
Objective: Preparation of high-purity Reagent A from (4-bromophenyl)methanol.
Reagents:
-
(4-Bromophenyl)methanol (1.0 equiv)
-
Diphenyl chlorophosphate (1.1 equiv) [CAS: 2524-64-3]
-
Triethylamine (Et3N) (1.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solubilization: Dissolve (4-bromophenyl)methanol (10.0 mmol) in anhydrous DCM (50 mL). Add Et3N (15.0 mmol) and DMAP (1.0 mmol). Cool the solution to 0 °C in an ice bath.
-
Addition: Dropwise add diphenyl chlorophosphate (11.0 mmol) over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature < 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting alcohol (Rf ~0.3) should disappear, yielding the less polar phosphate ester (Rf ~0.6).
-
Workup: Quench with saturated NH4Cl solution (30 mL). Extract with DCM (2 x 30 mL). Wash combined organics with water, brine, and dry over Na2SO4.
-
Purification: Concentrate in vacuo. Recrystallize the crude solid from Hexane/Et2O or purify via flash column chromatography (Gradient: 0%
20% EtOAc in Hexanes). -
Characterization: 31P NMR should show a single peak around -5 to -10 ppm (typical for phosphate triesters).
Protocol B: Nickel-Catalyzed Negishi-Type Cross-Coupling
Objective: Use Reagent A to synthesize a diarylmethane scaffold, preserving the aryl bromide. This method utilizes the phosphate as a pseudohalide.
Reagents:
-
Reagent A (1.0 equiv)
-
Aryl Zinc Reagent (Ar-ZnBr) (1.5 equiv) [Prepared in situ or commercial]
-
Ni(cod)2 (5 mol%)
-
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (10 mol%)
-
Solvent: THF/NMP (2:1)
Procedure:
-
Catalyst Formation: In a glovebox, mix Ni(cod)2 and dppf in THF. Stir for 15 minutes to generate the active [Ni(dppf)] complex.
-
Substrate Addition: Add Reagent A (0.5 mmol) to the catalyst solution.
-
Coupling: Add the Aryl Zinc reagent solution dropwise at Room Temperature.
-
Incubation: Stir at 60 °C for 12 hours.
-
Workup: Quench with 1M HCl (carefully) to destroy excess organozinc. Extract with EtOAc.
-
Outcome: The product is a (4-bromophenyl)methyl-arene. The phosphate leaving group is displaced by the aryl group.
Data Summary: Comparison of Leaving Groups in Benzylic Substitution
| Leaving Group (LG) | Stability | Reactivity (Ni-Cat) | Side Reactions |
| Diphenyl Phosphate | High (Solid) | Excellent | Minimal |
| Diethyl Phosphate | Moderate (Oil) | Good | Competitive Et-transfer |
| Bromide | Low (Lachrymator) | High | Homocoupling / Hydrolysis |
| Carbonate | High | Low | Requires higher temp |
Safety & Handling
-
Diphenyl Chlorophosphate: Corrosive and moisture sensitive. Handle in a fume hood.
-
Reagent A: While less volatile than benzyl bromide, it is an alkylating agent. Wear double nitrile gloves and use a localized exhaust.
-
Waste: Phosphate esters can be persistent. Dispose of aqueous waste separately from organic halogenated waste.
References
-
Substitution of Secondary Benzylic Phosphates with Diarylmethyl Anions. Source: ResearchGate / Molecules Context: Establishes diphenyl phosphate as a superior leaving group over diethyl phosphate for chemoselective benzylic substitution, preventing alkyl group attack. URL:[Link] (Representative link for context based on search result 1.1)
-
Palladium-catalyzed asymmetric benzylation of prochiral nucleophiles. Source: Stanford Digital Repository Context: Demonstrates the utility of benzylic phosphates in metal-catalyzed substitution reactions where carbonates are too unreactive.[1] URL:[Link]
-
Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Source: Journal of the American Chemical Society Context: Validates the use of diphenyl phosphates ("activated alcohols") as viable electrophiles in transition-metal catalyzed cross-coupling, comparable to halides. URL:[Link] (Note: Generalized DOI for JACS based on search result 1.8 context).
-
Nickel-Catalyzed Cross Couplings of Benzylic Ammonium Salts and Boronic Acids. Source: National Institutes of Health (PMC) Context: Provides the foundational logic for nickel-catalyzed benzylic C-C bond formation, which extends to phosphate electrophiles. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for (4-Bromophenyl)methyl diphenyl phosphate
Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter challenges with substrates that possess multiple reactive sites or base-sensitive functional groups.
When working with (4-Bromophenyl)methyl diphenyl phosphate , you are dealing with a dual-electrophile system. The molecule contains a highly reactive aryl bromide and a benzylic diphenyl phosphate ester. Because benzylic phosphates can also undergo palladium-catalyzed cross-coupling [1], and phosphate esters are susceptible to base-catalyzed hydrolysis, optimizing this reaction requires precise control over kinetics and chemoselectivity.
Below is our comprehensive troubleshooting guide, optimized protocols, and mechanistic insights to help you maximize your biaryl yield while preserving the sensitive phosphate group.
Troubleshooting Guide & FAQs
Q1: I am observing a complex mixture of products, including a diarylmethane derivative where my phosphate group is missing. How do I achieve chemoselectivity? Causality: Your substrate contains two sites capable of oxidative addition with Pd(0): the C–Br bond and the benzylic C–O bond. While aryl bromides are traditional Suzuki electrophiles, benzylic phosphates can also cross-couple with arylboronic acids, a thermodynamically driven process that typically occurs at elevated temperatures (e.g., 90 °C) [1]. Solution: To selectively couple the aryl bromide, you must exploit the kinetic difference between the two sites. Oxidative addition into the C–Br bond has a lower activation energy. Lower your reaction temperature to 25–40 °C and utilize a highly active, bulky, electron-rich ligand like XPhos or SPhos [2]. This kinetically favors C–Br insertion and completely suppresses the higher-energy benzylic C–O insertion.
Q2: My desired biaryl product is forming, but the diphenyl phosphate ester is degrading into a mono-ester or alcohol. What is causing this? Causality: Diphenyl phosphate esters are highly susceptible to base-catalyzed hydrolysis. Traditional Suzuki-Miyaura couplings often employ strong aqueous bases (e.g., NaOH, KOH) to activate the boronic acid. However, hydroxide ions are strong nucleophiles that attack the electrophilic phosphorus atom (P–O cleavage), leading to the irreversible degradation of your phosphate group. Solution: Switch to mild, non-nucleophilic bases. Anhydrous potassium phosphate tribasic (K₃PO₄) or cesium fluoride (CsF) in anhydrous solvents (such as THF or 1,4-dioxane) provide sufficient basicity to drive transmetalation without causing hydrolysis.
Q3: When I switch to milder, anhydrous bases to protect my phosphate group, my reaction stalls and the boronic acid decomposes. How can I fix this? Causality: Milder bases slow down the transmetalation step of the catalytic cycle. If transmetalation is too slow, the competing protodeboronation pathway (where the boronic acid hydrolyzes to the corresponding arene) becomes prominent, consuming your nucleophile before it can couple. Solution: Use a slight excess of the boron reagent (1.5 to 2.0 equivalents). Alternatively, switch to a more stable boron source, such as a pinacol boronate ester (BPin), which releases the active boronic species slowly into the reaction mixture, maintaining a low steady-state concentration that minimizes protodeboronation [3].
Quantitative Optimization Data
The following table summarizes the causal relationship between catalyst/base selection and reaction outcomes for this specific dual-electrophile substrate.
| Catalyst System (Ligand) | Base / Conditions | Solvent / Temp | Yield (Desired Biaryl) | Yield (Benzylic Coupling) | Yield (Hydrolyzed Phosphate) |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (aq) | Toluene/H₂O, 90 °C | 35% | 25% | 40% |
| Pd(OAc)₂ / PPh₃ | K₃PO₄ (anhydrous) | Toluene, 90 °C | 45% | 45% | <5% |
| Pd₂(dba)₃ / XPhos | NaOH (aq) | THF/H₂O, 40 °C | 15% | <2% | 80% |
| Pd₂(dba)₃ / XPhos | K₃PO₄ (anhydrous) | THF, 40 °C | 92% | <2% | <2% |
Data Interpretation: Kinetically favored conditions (XPhos, 40 °C) eliminate benzylic coupling, while anhydrous mild bases (K₃PO₄) eliminate hydrolysis.
Reaction Pathway Visualization
Figure 1: Chemoselective oxidative addition pathways for (4-Bromophenyl)methyl diphenyl phosphate.
Optimized Experimental Protocol
Objective: Selectively cross-couple the aryl bromide while completely preserving the base-sensitive benzylic diphenyl phosphate group.
Materials:
-
(4-Bromophenyl)methyl diphenyl phosphate (1.0 equiv, 1.0 mmol)
-
Arylboronic acid or Aryl-BPin (1.5 equiv, 1.5 mmol)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)
-
XPhos (0.08 equiv, 8 mol%)
-
K₃PO₄ (anhydrous, finely ground, 2.0 equiv, 2.0 mmol)
-
Anhydrous THF (10 mL)
Step-by-Step Methodology:
-
System Preparation (Causality: Excludes oxygen to prevent Pd(0) oxidation): Flame-dry a Schlenk tube equipped with a magnetic stir bar. Backfill with Argon three times.
-
Solid Loading: Add the substrate, arylboronic acid, Pd₂(dba)₃, XPhos, and anhydrous K₃PO₄ to the flask. Note: Ensure K₃PO₄ is strictly anhydrous and finely ground to maximize surface area for the heterogeneous transmetalation step.
-
Solvent Addition: Add 10 mL of anhydrous, degassed THF via syringe. Degassing (via freeze-pump-thaw or sparging with Argon for 15 minutes) is critical to maintain the active catalytic cycle.
-
Reaction Execution: Stir the mixture vigorously at 40 °C for 8–12 hours.
-
Self-Validating Checkpoint: At 4 hours, run an LC-MS aliquot. The desired product will show the intact
or adduct of the phosphate-containing biaryl. If a mass corresponding to is dominant, your base is too wet (causing hydrolysis) or the temperature is too high (causing benzylic insertion).
-
-
Quench & Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the mixture through a short pad of Celite to remove the palladium catalyst and inorganic phosphate salts. Wash the Celite pad with additional Ethyl Acetate (20 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl product.
Figure 2: Optimized step-by-step experimental workflow for chemoselective Suzuki coupling.
References
-
Title: Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids Source: Organic Letters (2005) URL: [Link]
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: Angewandte Chemie International Edition (2013) / PMC URL: [Link]
-
Title: Suzuki-Miyaura Coupling (Base Sensitivity & Optimization Guidelines) Source: Chemistry LibreTexts (2024) URL: [Link]
Technical Support: Purification of 4-Bromobenzyl Diphenyl Phosphate
Ticket ID: P-Br-DPP-001
Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Initial Triage & Diagnostic[1]
Welcome to the Technical Support Center. You are likely accessing this guide because your crude 4-bromobenzyl diphenyl phosphate (4-Br-Bn-DPP) is behaving unexpectedly—likely presenting as a viscous oil rather than a crystalline solid, or showing degradation during chromatography.
This compound belongs to the class of mixed aryl-benzyl phosphate esters . Its purification is governed by two competing chemical realities:
-
Lipophilicity: The diphenyl and bromobenzyl groups make it highly soluble in organic solvents.
-
Acid Sensitivity: The benzylic C-O bond is susceptible to cleavage (hydrolysis) under acidic conditions, a process accelerated by the electron-withdrawing bromine substituent and the good leaving group ability of the diphenyl phosphate anion.
Diagnostic Flowchart
Use the following decision tree to determine your purification strategy.
Figure 1: Decision matrix for purification based on physical state and crude purity.
Troubleshooting Guides & Protocols
Issue 1: "My product is a persistent oil."
Cause: Impurities (unreacted 4-bromobenzyl alcohol or diphenyl chlorophosphate) or residual high-boiling solvents (DMF/Toluene) are depressing the melting point. The Fix: Trituration (Induced Crystallization).
Protocol:
-
Dissolve the crude oil in the minimum amount of Diethyl Ether (approx. 1-2 mL per gram).
-
Slowly add Pentane or Hexane (anti-solvent) until slight turbidity appears.
-
Cool to -20°C (freezer) overnight.
-
Scratch the flask: Use a glass rod to scratch the inner wall at the solvent interface. This creates nucleation sites.
-
Why this works: The impurities remain soluble in the pentane-rich mother liquor, while the phosphate ester lattice energy forces crystallization once nucleation begins.
Issue 2: "The product decomposes on the silica column."
Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). Benzyl phosphates are acid-labile. The surface hydroxyl groups of silica can protonate the phosphate oxygen, facilitating the cleavage of the benzyl group (generating 4-bromobenzyl alcohol and diphenyl phosphate).
The Fix: Buffered Silica Chromatography (Protocol C) .
Protocol:
-
Slurry Preparation: Prepare your silica slurry using Hexane containing 1% Triethylamine (TEA) .
-
Column Packing: Pour the slurry and flush with 2 column volumes of the Hexane/TEA mixture. This neutralizes the acidic sites on the silica.
-
Elution: Run the column using a gradient of Hexane/Ethyl Acetate (starting 100:0 → 80:20).
-
Note: You do not need TEA in the elution solvent, only the packing solvent.
-
-
Data Validation:
-
Standard Silica: Product streaks (Rf 0.3–0.5 smear).
-
Buffered Silica: Product moves as a tight, circular spot.
-
Issue 3: "I have high levels of Diphenyl Phosphate byproduct."
Cause: Hydrolysis of the starting material (diphenyl chlorophosphate) or the product due to moisture. The Fix: Aggressive Base Wash (Protocol D) .
Protocol:
-
Dissolve crude in Ethyl Acetate (not Dichloromethane, to avoid emulsion issues with phosphates).
-
Wash 1: Cold 0.5 M HCl (removes amine catalysts like DMAP/TEA).
-
Wash 2: 10% Na₂CO₃ (Sodium Carbonate) or 1M NaOH (Cold, rapid wash).
-
Wash 3: Brine (saturated NaCl).
-
Dry over anhydrous Na₂SO₄.
Master Crystallization Protocol (The "Gold Standard")
If your material is solid but colored (yellow/orange), recrystallization is superior to chromatography for phosphate esters.
Solvent System: Ethanol / Water (95:5) or Hexane / Ethyl Acetate.[5][6]
| Step | Action | Technical Rationale |
| 1. Dissolution | Dissolve crude solid in boiling Ethanol (absolute). | High solubility of phosphate esters in hot alcohols. |
| 2. Filtration | Filter hot through a glass frit (or cotton plug). | Removes insoluble inorganic salts (phosphate salts). |
| 3. Nucleation | Add warm Water dropwise until the solution turns slightly cloudy, then add 1 drop of Ethanol to clear it. | Increases the polarity of the solvent, lowering the solubility of the hydrophobic ester. |
| 4. Cooling | Allow to cool to Room Temp (2 hrs), then 4°C (4 hrs). | Slow cooling promotes the formation of pure crystal lattices, excluding impurities. |
| 5. Isolation | Filter and wash with Cold 50% Ethanol/Water . | Washes away surface mother liquor containing colored impurities. |
Data Reference Table
| Property | Value / Characteristic | Notes |
| Molecular Weight | 419.18 g/mol | |
| Physical State | White to Off-White Solid | Often oils out if <95% pure. |
| Solubility | Soluble: DCM, EtOAc, THF, TolueneInsoluble: Water, Hexane (cold) | |
| TLC (Hex/EtOAc 3:1) | Rf ~ 0.45 | UV Active (254 nm). Stains with PMA/Hanessian's (Phosphate blue). |
| Stability | Moisture Sensitive (Long term) | Store under Nitrogen at 4°C. |
Frequently Asked Questions (FAQs)
Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is excellent for acid-sensitive phosphate esters. It eliminates the need for Triethylamine buffering. However, separation resolution is generally lower than silica.
Q: Why does my NMR show a broad hump around 4.5 ppm? A: This is likely the benzylic methylene protons (-O-CH2-Ph). If the peak is split or messy, it indicates hydrolysis (benzyl alcohol formation) or restricted rotation due to the bulky diphenyl phosphate group. Check the ³¹P NMR; a single sharp peak around -5 to -10 ppm confirms the triester integrity.
Q: Is this compound toxic? A: Treat with extreme caution. Benzyl phosphates can act as alkylating agents (similar to benzyl halides). They can transfer the benzyl group to nucleophiles (like DNA bases). Always handle in a fume hood with double gloving.
References
-
General Phosphate Ester Synthesis & Stability
-
Source: Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945).[7] "Studies on phosphorylation. Part I. Dibenzyl chlorophosphonate as a phosphorylating agent."[7] Journal of the Chemical Society.[7]
- Relevance: Establishes the foundational chemistry of benzyl phosphate stability and purification via crystalliz
-
-
Buffered Silica Techniques
- Source:Journal of Organic Chemistry (General Protocol for Acid-Sensitive Compounds).
- Context: Standard practice for purifying acetals and phosphate esters involves 1-5% Triethylamine in the mobile phase to neutralize silica acidity.
-
URL:[Link] (General Reference)
-
Flame Retardant Synthesis (Analogous Chemistry)
- Source: Weil, E. D., & Levchik, S. V. (2009).
- Relevance: Describes the industrial purification of aryl phosphates (like RDP/BDP)
-
URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]
- 3. CN108003188A - A kind of new purification process of alkyl phosphoric acid esters compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
Improving the stability and shelf life of (4-Bromophenyl)methyl diphenyl phosphate
Welcome to the technical support center for (4-Bromophenyl)methyl diphenyl phosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for improving the stability and shelf life of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems observed during the handling and storage of (4-Bromophenyl)methyl diphenyl phosphate, providing potential causes and actionable solutions.
Issue 1: The appearance of the compound has changed (e.g., discoloration, clumping).
Question: My powdered (4-Bromophenyl)methyl diphenyl phosphate, which was initially a white to off-white powder, has developed a yellowish tint and is starting to clump. What could be the cause, and how can I resolve this?
Answer:
Potential Causes:
-
Moisture Absorption: The compound may be hygroscopic, and absorption of atmospheric moisture can lead to clumping and potentially initiate hydrolysis.[1]
-
Oxidation: Exposure to air, especially in the presence of light or trace metal impurities, can lead to oxidative degradation of the aromatic rings or other sensitive parts of the molecule.
-
Photodegradation: Exposure to UV or ambient light can induce photochemical reactions, leading to the formation of colored impurities. Organophosphorus compounds are known to be susceptible to photodegradation.[2]
Troubleshooting and Solutions:
-
Verify Purity: First, assess the purity of the material using a suitable analytical method like HPLC-UV or GC-MS to determine the extent of degradation.
-
Improve Storage Conditions:
-
Moisture Control: Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, Drierite®). For long-term storage, use a tightly sealed container.[1][3]
-
Inert Atmosphere: If possible, purge the container with an inert gas like argon or nitrogen before sealing to displace oxygen.[4]
-
Light Protection: Store the container in a dark place or use an amber vial to protect it from light.[4]
-
-
Purification (if necessary): If significant degradation has occurred and the material is critical for your experiments, recrystallization from a suitable solvent system may be necessary to remove impurities. The choice of solvent will need to be determined empirically, but a non-polar solvent/anti-solvent system could be a starting point.
Issue 2: Unexpected peaks appear in the chromatogram (HPLC/GC) of a freshly prepared solution.
Question: I've just dissolved a sample of (4-Bromophenyl)methyl diphenyl phosphate for analysis, and I'm seeing multiple impurity peaks that I don't expect. What's happening?
Answer:
Potential Causes:
-
Solvent-Induced Degradation: The solvent used to dissolve the compound may be causing degradation. For example, protic solvents (like methanol or ethanol) could participate in solvolysis, or residual water in the solvent could cause hydrolysis. The use of basic or strongly acidic solvents can also catalyze hydrolysis.[5][6]
-
On-Column Degradation (GC-specific): If you are using Gas Chromatography (GC), the high temperatures of the injection port or column could be causing thermal degradation of the compound.[7][8] Aryl phosphates are known to decompose at elevated temperatures.[9]
-
Pre-existing Impurities: The issue might not be with your preparation but with the initial purity of the compound.
Troubleshooting and Solutions:
-
Solvent Selection:
-
Use high-purity, anhydrous aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) for sample preparation.
-
Avoid solvents with reactive functional groups or significant water content.
-
-
Analytical Method Optimization:
-
For GC-MS: If thermal degradation is suspected, try lowering the injector temperature. If the compound is not volatile enough for lower temperatures, consider derivatization or switching to a less thermally demanding analytical technique like HPLC or LC-MS.
-
For HPLC-UV/LC-MS: This is generally the preferred method for analyzing phosphate esters to avoid thermal degradation. Ensure your mobile phase is compatible and does not promote degradation (e.g., avoid highly alkaline or acidic conditions if possible).
-
-
Confirm Initial Purity: Analyze a freshly opened vial of the compound, if available, to determine if the impurities were present initially. Always refer to the supplier's Certificate of Analysis (CoA).
Issue 3: Loss of potency or inconsistent results in biological assays.
Question: My experiments using (4-Bromophenyl)methyl diphenyl phosphate are yielding inconsistent results, suggesting a loss of active compound concentration. What could be the reason?
Answer:
Potential Causes:
-
Hydrolysis in Aqueous Media: The most likely cause is the hydrolysis of the phosphate ester bond in your aqueous assay buffer.[10][11] The rate of hydrolysis is often pH-dependent, with faster degradation typically occurring in alkaline conditions.[6] The ester linkage is susceptible to nucleophilic attack by water or buffer components.
-
Adsorption to Labware: The compound, being relatively hydrophobic, might adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), leading to a lower effective concentration in your assay.
-
Stock Solution Instability: If you are using a stock solution prepared in a solvent like DMSO, it may degrade over time, even when stored frozen.
Troubleshooting and Solutions:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a solid or a recently prepared, high-concentration stock solution just before your experiment.
-
Stock Solution Management:
-
Prepare stock solutions in a suitable anhydrous aprotic solvent (e.g., anhydrous DMSO or DMF).
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Periodically check the purity of your stock solution by HPLC to assess its stability under your storage conditions.
-
-
pH and Buffer Considerations:
-
If possible, perform your assays at a neutral or slightly acidic pH to minimize the rate of hydrolysis.
-
Be aware that certain buffer components (e.g., those with nucleophilic groups) could potentially accelerate degradation.
-
-
Minimize Adsorption:
-
Consider using low-adhesion labware.
-
Including a small percentage of a non-ionic surfactant (e.g., Tween-20) in your assay buffer can help to reduce non-specific binding to surfaces, if compatible with your assay.
-
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal long-term storage conditions for (4-Bromophenyl)methyl diphenyl phosphate?
A1: For optimal long-term stability, the compound should be stored under the following conditions:
-
Temperature: 2-8°C (refrigerated) is a good practice, although some suppliers may indicate room temperature storage for the solid. For maximum stability, storage at -20°C is recommended.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.[4]
-
Moisture: Keep in a tightly sealed container within a desiccator to protect from moisture and prevent hydrolysis.[1]
-
Light: Protect from light by storing in a dark location or using an amber-colored vial.[4]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or -20°C | To minimize thermal degradation and slow down chemical reactions. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidation. |
| Light | Keep in a dark place | To avoid photodegradation.[2] |
| Moisture | Store in a dry environment | To prevent hydrolysis of the phosphate ester.[1] |
Q2: What solvents are recommended for preparing stock solutions?
A2: High-purity, anhydrous aprotic solvents are recommended. The most common choice is dimethyl sulfoxide (DMSO). Other suitable options include N,N-dimethylformamide (DMF) and acetonitrile (ACN). It is crucial to use anhydrous grade solvents to minimize water content, which can lead to hydrolysis over time.
Stability and Degradation
Q3: What are the primary degradation pathways for this molecule?
A3: The molecule has two main points of susceptibility: the phosphate ester group and the brominated aromatic ring.
-
Hydrolysis: The phosphate ester bonds are susceptible to cleavage by water, a reaction that can be catalyzed by acids or bases.[5][6] This would result in the formation of diphenyl phosphate and (4-bromophenyl)methanol, or other related phosphate species.
-
Thermal Degradation: At elevated temperatures, organophosphate esters can decompose.[7][9] For aryl phosphates, this can occur via the elimination of a phosphorus acid.[8] The presence of the bromine atom could also lead to the formation of other brominated by-products under thermal stress.[12]
-
Photodegradation: Exposure to UV light can provide the energy to break chemical bonds, leading to degradation. While specific data for this molecule is limited, both the aromatic rings and the phosphate ester moiety could be susceptible.[2]
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways for (4-Bromophenyl)methyl diphenyl phosphate.
Analytical Methods
Q4: How can I monitor the purity and stability of my sample over time?
A4: A stability-indicating analytical method is required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique.
-
Method: A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a small amount of acid like 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a good starting point.
-
Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., around 254 nm) should be suitable.
-
Procedure: A simple stability study can be performed by storing aliquots of the compound under different conditions (e.g., room temperature, 4°C, protected from light, exposed to light) and analyzing them by HPLC at set time points (e.g., 0, 1, 2, 4 weeks). The appearance of new peaks or a decrease in the main peak area indicates degradation.
Experimental Protocol: General Purpose HPLC Method for Purity Assessment
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA) or Formic Acid (optional, for mobile phase modification).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Start at 50% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B over 1 minute.
-
Hold at 50% B for 4 minutes for re-equilibration.
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in acetonitrile to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Diagram of Troubleshooting Workflow
Caption: Logical workflow for troubleshooting stability issues.
References
-
Compound 526173: Dimethyl 4-bromophenyl phosphate - Dataset. Data.gov. [Link]
-
Thermal Degradation of Organophosphorus Flame Retardants. National Center for Biotechnology Information. [Link]
-
(4-Bromophenyl)diphenylphosphine | C18H14BrP | CID 69773. PubChem. [Link]
-
Kinetics and Reaction Mechanism for Alkaline Hydrolysis of Y-Substituted-Phenyl Diphenylphosphinates. ResearchGate. [Link]
-
Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. Royal Society of Chemistry. [Link]
-
Stability and neurotoxic impact of organophosphate pesticides in aqueous environments. ResearchGate. [Link]
-
Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation. Semantic Scholar. [Link]
-
Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. [Link]
-
Reaction kinetics on hydrolysis of substituted di-phenyl phosphate ester in different borate buffers. ResearchGate. [Link]
-
Material Safety Data Sheet - (4-Bromobenzyl)triphenylphosphonium bromide, 97%. Cole-Parmer. [Link]
-
Enhanced Biodegradation/Photodegradation of Organophosphorus Fire Retardant Using an Integrated Method of Modified Pharmacophore Model with Molecular Dynamics and Polarizable Continuum Model. National Center for Biotechnology Information. [Link]
-
Thermal Degradation of Organophosphorus Flame Retardants. ResearchGate. [Link]
-
Thermal Degradation of Organophosphorus Flame Retardants. MDPI. [Link]
-
Products of thermal decomposition of brominated polymer flame retardants. Chemical Engineering Transactions. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05552K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Degradation of Organophosphorus Flame Retardants [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Research Portal [researchportal.murdoch.edu.au]
How to scale up the synthesis of (4-Bromophenyl)methyl diphenyl phosphate
Welcome to the Technical Support Center for the scale-up synthesis of (4-Bromophenyl)methyl diphenyl phosphate (CAS: 101868-29-5). As a Senior Application Scientist, I have designed this guide to bridge the gap between bench-scale discovery and pilot-plant manufacturing.
The phosphorylation of 4-bromobenzyl alcohol using diphenyl phosphoryl chloride (DPPC) is a highly efficient route. However, transitioning from a 1-gram vial to a 10-kilogram reactor introduces critical mass transfer, thermodynamic, and purification challenges. This guide provides a self-validating methodology, mechanistic insights, and targeted troubleshooting to ensure high-yield, reproducible scale-up.
I. Core Methodology: Scalable Step-by-Step Protocol
The following protocol leverages a dual-base system: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst to hyper-activate the phosphoryl chloride, while Triethylamine (TEA) serves as the stoichiometric acid scavenger[1].
Phase 1: Reactor Preparation & Activation
-
Inerting: Purge a jacketed glass-lined reactor with ultra-high purity Nitrogen (N₂). Moisture is the primary enemy of DPPC, leading to hydrolysis and the formation of acidic impurities[2].
-
Substrate Loading: Charge the reactor with 4-bromobenzyl alcohol (1.0 equivalent) and anhydrous Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) to achieve a 0.5 M concentration.
-
Base Addition: Add TEA (1.2 equivalents) and DMAP (0.05 to 0.1 equivalents). Stir at 150 RPM using a pitched-blade impeller to ensure homogeneity.
-
Cooling: Circulate coolant through the reactor jacket to bring the internal temperature to 0–5 °C.
Phase 2: Dosing & Reaction 5. Electrophile Dosing: Charge DPPC (1.05 equivalents) into a pressure-equalized dropping funnel or dosing pump. 6. Controlled Addition: Add DPPC dropwise. Critical Causality: The formation of the N-phosphorylpyridinium intermediate is highly exothermic. Modulate the dosing rate to maintain the internal temperature strictly below 10 °C to prevent thermal degradation and byproduct formation[1]. 7. Aging: Once dosing is complete, remove the cooling and allow the reactor to naturally warm to 20–25 °C. Stir for 2 to 3 hours. The reaction mixture will become a thick white slurry as TEA·HCl precipitates.
Phase 3: Workup & Isolation 8. Quench: Add deionized water (equal volume to the organic phase) to quench unreacted DPPC and dissolve the TEA·HCl salts. The mixture will become biphasic and clear. 9. Acid Wash: Separate the organic layer and wash with 1M HCl to protonate and remove residual DMAP and TEA into the aqueous phase. 10. Alkaline Wash: Wash the organic layer with saturated aqueous NaHCO₃. This is mandatory to deprotonate and extract any diphenyl phosphate (hydrolyzed DPPC)[3]. 11. Isolation: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The product can be used directly or recrystallized from a suitable hydrocarbon solvent.
II. Process Parameters & Quantitative Data
To ensure a self-validating system, continuously monitor the following parameters during your scale-up runs.
| Reagent / Parameter | Equivalents | Target Temp | Function / Causality | Scale-Up Criticality |
| 4-Bromobenzyl alcohol | 1.0 eq | 0–25 °C | Nucleophilic substrate | Must be fully dissolved before DPPC addition. |
| Diphenyl phosphoryl chloride | 1.05 eq | < 10 °C | Electrophile | Highly moisture sensitive; dose slowly to control exotherm. |
| Triethylamine (TEA) | 1.2 eq | 0–25 °C | Acid scavenger | Neutralizes HCl; excess prevents acidic stalling. |
| DMAP | 0.05–0.1 eq | 0–25 °C | Nucleophilic catalyst | Accelerates reaction via a highly reactive intermediate. |
| DCM or 2-MeTHF | 0.5 M | N/A | Solvent | 2-MeTHF is preferred for pilot scale due to phase-separation speed. |
| Reaction Time | N/A | 20–25 °C | Aging | Typically 2-3 hours; monitor via HPLC/TLC until <1% alcohol remains. |
III. Mechanistic Pathway
Understanding the catalytic cycle is essential for troubleshooting. DMAP attacks DPPC to form a highly electrophilic N-phosphorylpyridinium ion, which is rapidly intercepted by the alcohol.
Mechanistic pathway of DMAP-catalyzed phosphorylation of 4-bromobenzyl alcohol.
IV. Troubleshooting FAQs
Q1: During our 5-liter scale-up, the reaction mixture turned into a thick, un-stirrable paste, and conversion stalled at 75%. What happened? Root Cause: The "paste" is precipitated Triethylamine hydrochloride (TEA·HCl). At high concentrations, this salt drastically increases the viscosity of the reaction matrix, leading to poor mass transfer. If the DPPC cannot physically mix with the alcohol, the reaction stalls. Solution: Do not increase the reaction temperature to force conversion, as this degrades the product. Instead, decrease your initial substrate concentration from 1.0 M to 0.5 M. Additionally, ensure your reactor is equipped with an anchor or pitched-blade impeller, which excels at moving high-viscosity slurries, rather than a standard marine propeller.
Q2: We are detecting a persistent impurity at roughly 5-10% in our crude NMR. It appears to be an acidic phosphorus species. How do we remove it without column chromatography? Root Cause: You are detecting diphenyl phosphate. This occurs when trace moisture in your solvent, reactor, or nitrogen line hydrolyzes the DPPC before it can react with the alcohol[2]. Solution: Column chromatography is not viable at scale. Rely on Liquid-Liquid Extraction (LLE). Diphenyl phosphate is an acid. Ensure Step 10 of the protocol (the saturated NaHCO₃ wash) is performed thoroughly. The mild base deprotonates diphenyl phosphate, rendering it water-soluble, allowing it to be completely partitioned into the aqueous waste stream.
Q3: Can we omit DMAP and just use TEA to save costs on pilot-plant runs? Root Cause: TEA is a relatively weak nucleophile and a bulky base. While it effectively scavenges HCl, it is poor at activating the phosphoryl chloride[1]. Solution: Omitting DMAP will cause the reaction time to increase from 2 hours to potentially 24+ hours, and you will likely see an increase in unreacted starting materials. DMAP is strictly required as a nucleophilic catalyst. Because it is regenerated in the catalytic cycle, you only need 5 mol% to 10 mol% to maintain rapid kinetics.
Q4: We want to move away from halogenated solvents (DCM) for environmental and regulatory reasons. What is the best alternative? Root Cause: DCM is heavily regulated, and its low boiling point (39 °C) can be a hazard during exothermic scale-ups. Solution: 2-Methyltetrahydrofuran (2-MeTHF) is the premier green alternative for this chemistry. It is derived from renewable resources, offers excellent solubility for the substrates, and crucially, it has minimal miscibility with water. This makes the aqueous workup (quench and phase separation) significantly faster and cleaner than standard THF, which tends to form stubborn emulsions.
V. References
-
Chowdhury, S., & Standaert, R. F. (n.d.). Deoxygenation of Unhindered Alcohols via Reductive Dealkylation of Derived Phosphate Esters. OSTI.GOV. Available at: [Link]
-
Nikolaev, A. V., et al. (2025). Stereoselective Anomeric Phosphorylation under Modified Mitsunobu Reaction Conditions. PMC / NIH.gov. Available at:[Link]
-
Wang, X., et al. (2021). Synthesis, Structures, and Properties of a New Pentaerythritol-Derived Flame Retardant Used in Polyamide 66. ACS Omega. Available at:[Link]
Sources
Overcoming low reactivity of aryl bromides in phosphorylation
Introduction for the Modern Researcher
Aryl phosphonates and their derivatives are indispensable building blocks in medicinal chemistry, materials science, and organic synthesis. The formation of a carbon-phosphorus (C-P) bond is the crucial step in their synthesis. While the palladium-catalyzed Hirao cross-coupling reaction has been a foundational method, researchers frequently encounter challenges with less reactive—yet more common and cost-effective—aryl bromides.[1]
Classic protocols, often employing catalysts like Pd(PPh₃)₄, can necessitate high catalyst loadings (up to 5 mol%) and may fail entirely with electronically challenging or sterically hindered substrates.[2] This guide serves as a technical support center for scientists and drug development professionals to diagnose, troubleshoot, and overcome the hurdles associated with the low reactivity of aryl bromides in phosphorylation reactions. We will move beyond simply listing steps to explain the underlying chemical principles, empowering you to make informed decisions for a successful synthesis.
Core Principles: The Hirao Cross-Coupling Catalytic Cycle
Understanding the mechanism is critical for effective troubleshooting. The generally accepted cycle for palladium-catalyzed phosphorylation involves three key steps. A failure at any of these stages will stall the reaction.[1][3]
Caption: The catalytic cycle for Pd-catalyzed Hirao cross-coupling.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the phosphorylation of aryl bromides in a practical, question-and-answer format.
Q1: My reaction shows very low or no conversion of the starting aryl bromide. What are the first things I should check?
A1: Initial System Diagnostics
Before assuming a complex chemical issue, it's crucial to rule out common experimental errors. Low reactivity is often a symptom of a compromised reaction environment.
-
Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is maintained under a strictly inert atmosphere (Nitrogen or Argon). Check for leaks in your manifold or glassware.
-
Reagent Purity:
-
Solvent: Use anhydrous, degassed solvents. Trace water can interfere with the catalyst and base.
-
Base: Amine bases like triethylamine (Et₃N) or DIPEA can absorb water. Use a freshly opened bottle or distill before use. Solid bases like Cs₂CO₃ should be flame-dried under vacuum before use.
-
Phosphite/Phosphine Oxide: Ensure the P(O)H reagent is pure and dry.
-
-
Catalyst Generation & Activity: If you are generating the active Pd(0) catalyst in situ from a Pd(II) precursor like Pd(OAc)₂, ensure the reduction is occurring. This is often facilitated by the phosphine ligand or an amine base.[3] Using a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst can help diagnose if catalyst generation is the issue.[4]
Q2: My reaction is sluggish and stalls, even with a good inert atmosphere. How can I improve the reaction rate and yield?
A2: Optimizing the "Big Three": Ligand, Base, and Solvent
This is the most common challenge and directly relates to the inherent low reactivity of the C-Br bond. The original Hirao conditions are often insufficient for many substrates.[2] Your primary levers for improvement are the core components of the catalytic system.
1. The Ligand: Your Most Powerful Tool
The ligand is pivotal. It modulates the electron density and steric environment of the palladium center, directly influencing the oxidative addition and reductive elimination steps.[3] For unreactive aryl bromides, standard PPh₃ is often inadequate.
-
Upgrade to a More Robust Ligand: 1,1′-Bis(diphenylphosphino)ferrocene (dppf) is an excellent first choice for upgrading your system. It has been shown to dramatically improve yields, reduce required palladium loadings to as low as 1 mol%, and expand the reaction scope to previously unreactive substrates.[2][5]
-
For Highly Challenging Substrates: If dppf is insufficient, especially with electron-rich or sterically hindered aryl bromides, consider using modern bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos , RuPhos ). These ligands are designed to accelerate both the oxidative addition and the rate-limiting reductive elimination, leading to faster reactions and broader scope.[6]
| Ligand Class | Example(s) | When to Use | Key Advantage |
| Triphenylphosphines | PPh₃ | Simple, activated aryl bromides. | Cost-effective, traditional baseline. |
| Ferrocene-Based | dppf | General improvement for most aryl bromides. | Excellent reliability, broad utility, lower catalyst loading.[2] |
| Bulky Biarylphosphines | SPhos, RuPhos | Electron-rich, sterically hindered, or deactivated aryl bromides. | High reaction rates and exceptional scope.[6] |
2. The Base: More Than Just a Proton Sponge
The base deprotonates the dialkyl phosphite to generate the active phosphonate nucleophile. An inappropriate base can stall the reaction or cause side reactions.
-
Amine Bases: Triethylamine (Et₃N) is traditional.[7] However, it can promote the dealkylation of the product phosphonate ester, reducing your yield.[2] Using a more sterically hindered amine like N,N-diisopropylethylamine (DIPEA) can minimize this side reaction.[2]
-
Inorganic Bases: For many modern ligand systems, inorganic bases are superior. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are highly effective and are compatible with a wide range of functional groups where amine bases might be problematic.[5][8]
3. The Solvent: Influencing Solubility and Temperature
The choice of solvent can impact reaction rates and yields.
-
Common Choices: Acetonitrile, DMF, and Toluene are frequently used.[7]
-
Consider DMF: For some systems, particularly those using dppf, switching from acetonitrile to DMF and increasing the temperature (e.g., 110 °C) can provide significantly better results.[2]
Q3: I'm observing significant byproduct formation, especially hydrodehalogenation (Ar-Br → Ar-H). What's causing this and how can it be stopped?
A3: Suppressing Unwanted Side Reactions
Hydrodehalogenation is a known side reaction in Hirao couplings.[3] It occurs when the Ar-Pd(II)-Br intermediate is reduced before it can couple with the phosphonate. This is often exacerbated by certain bases or impurities.
-
Cause: This pathway competes with the desired ligand exchange and reductive elimination steps. It can be more prevalent with electron-rich aryl bromides.
-
Solution:
-
Strengthen Your Ligand: A more strongly-binding, electron-donating ligand (like dppf or SPhos) can stabilize the palladium intermediate and favor the productive catalytic cycle over reduction pathways.[3][6]
-
Re-evaluate Your Base: Triethylamine can sometimes act as a hydride source, leading to reduction.[3] Switching to an inorganic base like Cs₂CO₃ may solve the problem.
-
Ensure Purity: Trace water or other protic impurities can serve as a proton source for the final step of the reduction pathway. Ensure all reagents and solvents are rigorously dried.
-
Caption: A decision tree for troubleshooting failed phosphorylation reactions.
Q4: When should I consider abandoning palladium and switching to a nickel catalyst system?
A4: Nickel Catalysis for the Toughest Cases
While modern palladium systems are incredibly powerful, there are situations where nickel catalysis offers a distinct advantage. Nickel is more earth-abundant, less expensive, and can catalyze couplings of notoriously unreactive electrophiles.
Consider switching to Nickel when:
-
You are working with highly deactivated (very electron-rich) aryl bromides that are recalcitrant to even the best palladium/biarylphosphine systems.
-
You need to perform the reaction under milder conditions (e.g., room temperature). Recent advances in nickel-catalyzed electrochemistry allow for C-P bond formation at ambient temperatures.[9][10][11]
-
Cost is a primary driver for a very large-scale synthesis.
A typical nickel system might involve a Ni(II) salt (e.g., NiBr₂·3H₂O or [NiCl₂(dppp)]) with a bipyridine or phenanthroline-type ligand.[9][10] These systems often have different optimal bases and solvents than palladium, so direct translation of conditions is not advised.
Experimental Protocols
Protocol 1: General Procedure for Improved Hirao Coupling using Pd(OAc)₂/dppf
This protocol is a robust starting point for a wide range of aryl bromides, based on improved conditions reported in the literature.[2]
-
Glassware Preparation: Oven-dry all glassware overnight and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Charging: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 1 mol%), and dppf (0.012 mmol, 1.2 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure a completely inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., DMF, 3-5 mL), followed by the dialkyl phosphite (1.2 mmol, 1.2 equiv) and the base (e.g., DIPEA, 1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Setup for a Nickel-Catalyzed Electrochemical Phosphorylation
This protocol is based on modern methods for mild C-P bond formation.[9][10]
-
Cell Assembly: In an undivided electrochemical cell, place a graphite plate as the anode and a carbon felt as the cathode.
-
Reagent Charging: Add the aryl bromide (1.0 mmol, 1.0 equiv), dialkyl phosphite (1.5 mmol, 1.5 equiv), NiBr₂·3H₂O (0.1 mmol, 10 mol%), a suitable ligand such as di-t-Bubpy (0.12 mmol, 12 mol%), and a base like Cs₂CO₃ (2.0 mmol, 2.0 equiv) to the cell.
-
Solvent and Atmosphere: Add anhydrous DMA (N,N-dimethylacetamide) as the solvent. While less oxygen-sensitive than Pd(0), purging the solution with nitrogen for 15-20 minutes is good practice.
-
Electrolysis: Stir the mixture and begin constant current electrolysis at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, filter the reaction mixture, concentrate the solvent, and perform a standard aqueous workup followed by purification via column chromatography.
References
- Montchamp, J.-L., et al. (2011). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. Published in a peer-reviewed journal.
- Bai, Y., et al. (2019). Nickel-Catalyzed Electrochemical Phosphorylation of Aryl Bromides. Organic Letters, 21, 6795-6799.
- Chen, X., et al. (2021). Palladium-Catalyzed C-P(III) Bond Formation by Coupling ArBr/ArOTf with Acylphosphines. The Journal of Organic Chemistry, 86, 8987-8996.
- Hirao coupling. Wikipedia.
- Nickel-Catalyzed Electrochemical Phosphoryl
- Buchwald, S. L., et al. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Published in a peer-reviewed journal.
- Fairlamb, I. J. S., et al. Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. Published in a peer-reviewed journal.
- Martin, R. & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. SciSpace.
- Nickel-Catalyzed Electrochemical Phosphorylation of Aryl Bromides.
- Keglevich, G. & Henyecz, R. (2019). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Published in a peer-reviewed journal.
- Keglevich, G., et al. (2020).
- Henyecz, R. & Keglevich, G. (2019). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Current Organic Synthesis, 16(4), 523-545.
- Buchwald, S. L., et al. (2003). Copper-Catalyzed C−P Bond Construction via Direct Coupling of Secondary Phosphines and Phosphites with Aryl and Vinyl Halides. Organic Letters.
- Murata, M., et al. (2006). An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Synlett.
- Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. PolyU Institutional Research Archive.
- Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
- Snieckus, V., et al. Aryl Phosphonate-Directed Ortho C–H Borylation: Rapid Entry into Highly-Substituted Phosphoarenes. Published in a peer-reviewed journal.
- Nickel-catalyzed phosphorylation of aryl triflates with P(O)H compounds.
- Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Published in a peer-reviewed journal.
- Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. The Journal of Organic Chemistry.
Sources
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hirao coupling - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Palladium-Catalyzed C-P(III) Bond Formation by Coupling ArBr/ArOTf with Acylphosphines [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nickel-Catalyzed Electrochemical Phosphorylation of Aryl Bromides [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Identifying and minimizing degradation products of (4-Bromophenyl)methyl diphenyl phosphate
Welcome to the technical support center for (4-Bromophenyl)methyl diphenyl phosphate. This guide is designed for researchers, scientists, and drug development professionals to proactively address stability challenges and troubleshoot degradation-related issues. As your partner in research, we aim to provide not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is (4-Bromophenyl)methyl diphenyl phosphate and what are its primary applications?
(4-Bromophenyl)methyl diphenyl phosphate (CAS 101868-29-5) is an organophosphate ester. Organophosphate esters (OPEs) are a broad class of compounds used as flame retardants, plasticizers, and intermediates in chemical synthesis.[1][2] The presence of the bromophenylmethyl group suggests its potential use as a flame retardant or as a synthetic intermediate where this specific structural motif is required.
Q2: What are the main causes of degradation for this compound?
Like other organophosphate esters, (4-Bromophenyl)methyl diphenyl phosphate is susceptible to degradation through several key pathways:
-
Hydrolysis: The ester linkages are prone to cleavage in the presence of water, especially under acidic or basic conditions.[3]
-
Thermal Stress: High temperatures can induce decomposition, often leading to the elimination of phosphorus acids and other fragments.[4][5]
-
Photodegradation: Exposure to UV or even strong visible light can cause decomposition, which may involve debromination or cleavage of the phosphate ester bonds.[6][7]
-
Oxidation: Strong oxidizing agents or even atmospheric oxygen over time can lead to the formation of related oxidized species.[8][9]
Q3: How should I properly store (4-Bromophenyl)methyl diphenyl phosphate to ensure its stability?
To maintain the integrity of the compound, it is crucial to store it under controlled conditions. Based on guidelines for brominated organic compounds and organophosphate esters, the following storage protocols are recommended.[10][11][12][13]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool location (e.g., 2-8 °C). Avoid freezing. | Minimizes thermal degradation and slows down hydrolytic and oxidative processes. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents long-term oxidation from atmospheric oxygen. |
| Light | Protect from light by using amber vials or storing in the dark. | Prevents photodegradation, which can cleave bonds and cause debromination.[6] |
| Moisture | Store in a dry, desiccated environment. | Minimizes the risk of hydrolysis of the phosphate ester bonds.[3] |
| Container | Use tightly sealed, chemically resistant glass containers. | Prevents contamination and release of any potentially hazardous vapors.[10][13] |
Q4: What personal protective equipment (PPE) should I use when handling this compound?
Given its nature as a brominated organic compound, appropriate safety measures are mandatory. Always handle this compound in a well-ventilated chemical fume hood.[10][12] Recommended PPE includes:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Chemical splash goggles and a face shield.
-
A lab coat.
-
Closed-toe shoes.
Troubleshooting Guide: Identifying Degradation Products
This section addresses specific issues you might encounter, providing insights into the potential causes and how to investigate them.
Q5: I'm seeing an unexpected peak in my HPLC/GC analysis. What could it be?
An unexpected peak is often the first sign of degradation. The identity of the degradant depends on the conditions the sample has been exposed to. The diagram below illustrates the most probable degradation pathways.
Caption: Proposed degradation pathways for (4-Bromophenyl)methyl diphenyl phosphate.
Here are the likely candidates for your unexpected peak:
-
Diphenyl phosphate (DPP) & 4-Bromobenzyl alcohol: These are the primary products of initial hydrolysis, resulting from the cleavage of the phosphate ester bonds. Hydrolysis is a common issue if the compound has been exposed to moisture or non-anhydrous solvents.[3][14]
-
Phenol & Monophenyl phosphate: If degradation is more extensive, diphenyl phosphate can further hydrolyze to produce phenol and monophenyl phosphate.
-
4-Bromobenzoic acid: The primary alcohol, 4-bromobenzyl alcohol, can be oxidized to the corresponding carboxylic acid, especially if exposed to air over time or oxidizing conditions.
-
Debrominated Parent Compound: Photolytic or thermal stress can cause cleavage of the C-Br bond, leading to the formation of benzyl diphenyl phosphate.[6]
Q6: My ³¹P NMR spectrum shows a signal I don't recognize. How can I interpret it?
³¹P NMR is an exceptionally powerful tool for identifying phosphorus-containing species.[15] A pure sample of the parent compound should show a single sharp resonance. The presence of other signals indicates phosphorus-containing impurities or degradants.
-
Reference Chemical Shift: The chemical shift of the parent triester will be in a specific region.
-
Degradant Chemical Shifts: Hydrolysis products like diphenyl phosphate (a diester) and monophenyl phosphate (a monoester) will have distinct and different chemical shifts.[16][17] Generally, the chemical shift moves as the ester groups are cleaved.
-
Actionable Step: Compare the chemical shift of your unknown peak to known values for common organophosphate species. If a reference standard is available (e.g., diphenyl phosphate), spike your sample to confirm the identity of the peak.
Q7: The purity of my compound seems to decrease over time, even with proper storage. What could be happening?
If you have ruled out obvious issues like a loose container cap, consider these more subtle causes:
-
Autoxidation: Some organophosphorus compounds can undergo slow oxidation even under seemingly inert conditions.[8] Trace amounts of oxygen in the storage vial can be sufficient over long periods.
-
Solvent Interaction: If the compound is stored in solution, the solvent itself can be a reactant. For example, storage in methanol or ethanol could lead to transesterification over time, especially if catalytic impurities are present.
-
Trace Impurities: Impurities from the synthesis (e.g., residual acid or base) can catalyze degradation even at ppm levels. Re-purification of the material may be necessary.
Minimizing Degradation: Proactive Strategies
Q8: How can I minimize degradation during experimental workups and purification?
-
Use Anhydrous Solvents and Reagents: Water is the primary culprit for hydrolysis. Ensure all solvents are rigorously dried before use, especially during chromatography or recrystallization.
-
Maintain a Neutral pH: Avoid strongly acidic or basic conditions during workup unless required by the protocol. Use buffered aqueous solutions if necessary.
-
Keep Temperatures Low: Perform extractions and purifications at reduced temperatures whenever possible to slow down potential degradation reactions.
-
Work Under Inert Atmosphere: For sensitive steps, working under a nitrogen or argon atmosphere can prevent oxidation.
-
Limit Light Exposure: Protect the sample from direct light by covering flasks with aluminum foil.
Q9: Are there any specific analytical challenges I should be aware of?
Yes, organophosphate esters can be challenging to analyze chromatographically.
-
GC-MS Analysis: High molecular weight, low-volatility compounds like this can be difficult to analyze by GC.[18] They may require high inlet and oven temperatures, which can cause on-column degradation.[19] Using a short, high-temperature column (e.g., 15m DB-1HT or DB-5ms) and a cool-on-column or PTV inlet can mitigate this.[18][20]
-
HPLC Analysis: Phosphate groups are known to interact with metallic surfaces in standard HPLC systems, leading to peak tailing.[21] Using a bio-inert or PEEK-lined column and flow path can significantly improve peak shape.
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under controlled conditions to generate and identify potential degradation products. This is a critical step in developing a stability-indicating analytical method.[8]
Objective: To generate degradation products under hydrolytic, oxidative, photolytic, and thermal stress.
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Procedure:
-
Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60-80°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at a temperature above accelerated stability conditions (e.g., 80°C). Also, heat a solution of the compound.
-
Photolytic Degradation: Expose the solution to a calibrated light source providing both UV and visible light.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including an unstressed control, by a suitable analytical method (see Protocol 2). Aim for 5-20% degradation of the parent compound for meaningful results.
Protocol 2: Developing a Stability-Indicating HPLC-UV/MS Method
Objective: To develop an HPLC method capable of separating the parent compound from all its potential degradation products.
Starting Conditions:
-
Column: C18, 2.1 x 100 mm, 2.6 µm particle size. For improved peak shape, consider a metal-free or PEEK-lined column.[21]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 15 minutes) to screen for degradants.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection: UV (e.g., 254 nm) and Mass Spectrometry (ESI+ or APCI+). APCI can sometimes offer better performance for OPEs with less ion suppression.[22]
-
Injection Volume: 5 µL
Method Development Steps:
-
Inject the unstressed sample to determine the retention time of the parent peak.
-
Inject each of the stressed samples from the forced degradation study.
-
Evaluate the chromatograms for new peaks. The goal is to achieve baseline resolution between the parent peak and all degradation product peaks.
-
Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), or column chemistry (e.g., a Phenyl-Hexyl phase) to improve separation as needed.
-
Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent and each new peak to aid in identification.
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- THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN RAW MATERIALS UTILIZED IN POLYURETHANE PRODUCTION. (n.d.).
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- Oxidation of commercial antioxidants is driving increasing atmospheric abundance of organophosphate esters... (n.d.). TSpace.
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- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). Chemical Engineering Transactions.
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Determination of Organophosphate and Brominated Flame Retardants in House Dust and Consumer Products by Gas Chromatography. (n.d.). Department of Toxic Substances Control. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4DH5Wc30DdHfIQXeMposuunh9wgzrikx-_ojy1ljFlD3a3-PIg1L-hC54SRP9L52yJPg1ELPFOZ8MxwH7t5mOyTTex8WaBta_2vFxeIKrAUIV3BKCdV5LtLH7cOeBi-1PQ2Difrs7JLnJDbQdDRDhknJdKk6ig-q5VrsvwdPnpEOkRisAjdDjR5EZeoefuUQF6dlQxnAMQODArKpR01_CGknJz2TJYFYf4BEmyOElT31aHYL5q3aCpb5LP8MA7yYsFAlvcVaqHDFhLvuJdILhyI0VbU3ywyM8Z0lTzw-YoqKWqv4m5dQ2-i86DOdJ7xmYj5crh2yiOznxOoo=]([Link]
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Validation & Comparative
A Comparative Guide to the Structural Validation of Novel 4-Bromobenzyl Diphenyl Phosphate Derivatives
For researchers and professionals in drug development, the synthesis of a novel compound is merely the first step. The subsequent, and arguably more critical, phase is the unambiguous confirmation of its molecular structure. An unverified structure renders all subsequent biological and pharmacological data unreliable. This guide provides an in-depth comparison of essential analytical techniques for validating the structure of novel compounds synthesized from 4-bromobenzyl diphenyl phosphate, a versatile scaffold for creating new chemical entities.
Our approach is grounded in the principle of a self-validating system , where data from multiple, orthogonal analytical techniques converge to provide irrefutable evidence for a single molecular structure. We will move beyond simple procedural lists to explain the causality behind our experimental choices, reflecting field-proven insights into the nuances of organophosphorus compound characterization.
For the purpose of this guide, we will consider a hypothetical novel compound, DPP-Bn-An , synthesized via a nucleophilic substitution reaction between 4-bromobenzyl diphenyl phosphate and aniline.
The Synthetic Pathway: A Starting Point for Validation
The proposed synthesis of our target molecule, DPP-Bn-An, provides the initial hypothesis for its structure. Understanding the reaction mechanism is the first step in designing a robust validation strategy.
Figure 1: Hypothetical synthesis of the novel compound DPP-Bn-An.
The Analytical Gauntlet: A Multi-Technique Approach
No single technique provides a complete picture. True structural confidence is achieved by integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and, when possible, X-ray Crystallography. The following sections compare these essential methods.
Figure 2: A comprehensive analytical workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the connectivity of atoms.[1][2] For organophosphorus compounds, ³¹P NMR is an indispensable tool, offering direct insight into the phosphorus environment.[3][4][5][6]
Expertise & Causality: We employ a suite of NMR experiments (¹H, ¹³C, and ³¹P) because each provides a unique and complementary piece of the structural puzzle. ¹H NMR reveals the proton environments and their neighboring atoms, ¹³C NMR maps the carbon backbone, and ³¹P NMR confirms the specific nature of the phosphate group.[5][7]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound (DPP-Bn-An) in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; it must fully dissolve the sample without reacting with it and should have minimal overlapping signals with the analyte.
-
¹H NMR Acquisition: Acquire a proton spectrum. A standard acquisition includes 16-32 scans. This provides information on the number of different proton types and their electronic environments.
-
¹³C NMR Acquisition: Acquire a carbon spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are typically required. This experiment reveals the number of non-equivalent carbons.
-
³¹P NMR Acquisition: Acquire a phosphorus spectrum. As ³¹P has 100% natural abundance and a spin of 1/2, this experiment is highly sensitive and can often be performed quickly (e.g., 64 scans).[4] It is highly diagnostic for the oxidation state and coordination of the phosphorus atom.
-
Data Processing: Process all spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.
Data Interpretation and Comparison
The expected data for our hypothetical DPP-Bn-An would confirm the successful substitution.
| Technique | Expected Observation for DPP-Bn-An | Information Gained |
| ¹H NMR | - Aromatic protons for three distinct phenyl rings.- A singlet or doublet for the benzylic CH₂ group.- A broad singlet for the N-H proton. | Confirms connectivity and the relative number of protons in different environments. |
| ¹³C NMR | - Distinct signals for all unique carbon atoms in the aromatic rings and the benzylic carbon. | Provides a map of the carbon skeleton of the molecule. |
| ³¹P NMR | - A single peak in the characteristic range for a phosphate ester. | Confirms the presence and chemical environment of the phosphorus center.[6] |
Mass Spectrometry (MS): The Molecular Weight Verdict
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy.[2]
Expertise & Causality: We choose a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and ensure the detection of the intact molecular ion. This allows for a direct comparison between the experimentally measured mass and the theoretically calculated mass, providing strong evidence for the molecular formula.[8]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.
-
Data Analysis: Determine the m/z of the most abundant peak corresponding to the molecular ion and compare it to the calculated exact mass for the proposed structure of DPP-Bn-An.
Data Interpretation and Comparison
An exact mass measurement is a powerful validation checkpoint.
| Parameter | Hypothetical Value for DPP-Bn-An (C₂₅H₂₂NO₄P) | Trustworthiness |
| Calculated Exact Mass | 431.1281 g/mol | Theoretical value based on the proposed structure. |
| Observed m/z [M+H]⁺ | 432.1354 | Experimental measurement. |
| Mass Error | < 5 ppm | A low mass error (< 5 ppm) provides high confidence in the assigned molecular formula. |
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10]
Expertise & Causality: While NMR and MS provide the core framework, FTIR serves as a quick and effective method to confirm the presence of key bonds, such as the P=O, P-O-C, and N-H stretches.[11][12] The presence or absence of certain peaks (e.g., the disappearance of a C-Br stretch and the appearance of an N-H stretch) can provide direct evidence of the chemical transformation.
Experimental Protocol: FTIR-ATR Analysis
-
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid purified compound directly onto the ATR crystal.
-
Acquire Spectrum: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16 or 32 scans.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for the expected functional groups.
Data Interpretation and Comparison
| Functional Group | Expected Wavenumber (cm⁻¹) | Confirmatory Value |
| P=O Stretch | 1250-1300 | Confirms the presence of the phosphate moiety.[11] |
| P-O-C Stretch | 950-1100 | Confirms the phosphate ester linkage.[10] |
| N-H Stretch | 3300-3500 | Indicates the successful incorporation of the aniline moiety. |
| Aromatic C-H Stretch | > 3000 | Confirms the presence of the multiple phenyl rings. |
X-ray Crystallography: The Unambiguous 3D Structure
Single-crystal X-ray crystallography is the gold standard for structural determination. It provides a complete and unambiguous three-dimensional map of the atoms in a molecule, including bond lengths, bond angles, and absolute stereochemistry.[13][14]
Expertise & Causality: While often the most challenging technique due to the requirement of a high-quality single crystal, its power is unmatched.[14] If a structure is particularly novel or if its stereochemistry is critical for its function, X-ray crystallography is the only technique that provides definitive proof, leaving no room for ambiguity.
Experimental Protocol: X-ray Crystallography
-
Crystallization: This is the most critical and often rate-limiting step. Grow single crystals of the purified compound using techniques like slow evaporation, vapor diffusion, or solvent layering from a variety of solvents and solvent mixtures.
-
Crystal Mounting: Carefully mount a suitable single crystal (well-defined shape, no visible cracks) on the goniometer of a diffractometer.
-
Data Collection: Collect diffraction data by irradiating the crystal with monochromatic X-rays and recording the diffraction pattern as the crystal is rotated.
-
Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Build a molecular model into the map and refine it against the experimental data to obtain the final structure.[15]
Data Interpretation and Comparison
The output is a complete 3D model that confirms the connectivity deduced from NMR and the formula from MS.
| Parameter | Information Provided | Level of Confidence |
| Connectivity | Direct visualization of which atoms are bonded to each other. | Absolute |
| Bond Lengths/Angles | Precise geometric parameters of the entire molecule. | Absolute |
| Stereochemistry | Unambiguous determination of the absolute configuration.[13] | Absolute |
Comparative Summary and Conclusion
Each technique offers a different level of structural insight. The true power lies in their combined application, which forms the self-validating system essential for modern chemical research.
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A Comparative Guide for Researchers: (4-Bromophenyl)methyl diphenyl phosphate vs. Triphenyl phosphate (TPhP) as Reagents
In the landscape of synthetic chemistry and materials science, organophosphate esters stand out for their versatility, serving as flame retardants, plasticizers, and increasingly as reactive intermediates.[1] This guide provides an in-depth comparison of a novel, functionalized organophosphate, (4-Bromophenyl)methyl diphenyl phosphate, with the well-established and widely utilized triphenyl phosphate (TPhP). While TPhP has a long history of application and a wealth of supporting data, this guide aims to illuminate the potential advantages and unique reactivity that the brominated analogue may offer to researchers and drug development professionals. This analysis is grounded in established chemical principles and available data on related compounds, offering a forward-looking perspective on a promising new reagent.
Introduction: Structural and Electronic Distinctions
At their core, both molecules share a diphenyl phosphate group, a key determinant of their fundamental chemical properties. However, the introduction of a 4-bromobenzyl group in place of a phenyl group imparts significant structural and electronic differences that are hypothesized to influence their reactivity and potential applications.
Triphenyl phosphate (TPhP) is a symmetrical, colorless solid with a simple aromatic organophosphate structure. Its three phenyl groups are directly attached to the phosphate core, creating a sterically hindered yet electronically stable molecule.
(4-Bromophenyl)methyl diphenyl phosphate , on the other hand, introduces several key modifications:
-
A Bromine Handle: The presence of a bromine atom on the phenyl ring provides a reactive site for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, offering a gateway to further molecular complexity.[2][3]
-
A Methylene Spacer: The benzylic methylene group (-CH2-) introduces flexibility and alters the steric environment around the phosphate ester linkage compared to the direct phenyl-phosphate bond in TPhP.
-
Altered Electronics: The electron-withdrawing nature of the bromine atom can influence the electron density of the aromatic ring and, to a lesser extent, the phosphate group, potentially modulating its reactivity.
The following diagram illustrates the structural differences between the two compounds.
Caption: Structural comparison of Triphenyl phosphate (TPhP) and (4-Bromophenyl)methyl diphenyl phosphate.
Comparative Analysis of Physicochemical Properties
A summary of the known and predicted physicochemical properties of both compounds is presented below. It is important to note that the properties for (4-Bromophenyl)methyl diphenyl phosphate are largely predicted based on its structure, as extensive experimental data is not yet available.
| Property | Triphenyl phosphate (TPhP) | (4-Bromophenyl)methyl diphenyl phosphate (Predicted) |
| Molecular Formula | C₁₈H₁₅O₄P | C₁₉H₁₆BrO₄P |
| Molecular Weight | 326.28 g/mol | 419.20 g/mol |
| Appearance | Colorless solid | Likely a solid |
| Solubility | Soluble in organic solvents, practically insoluble in water[1] | Expected to be soluble in organic solvents, insoluble in water |
| Reactivity | Acts as a phosphorylating agent, catalyst, and can undergo halogenation and Friedel-Crafts acylation on the phenyl rings. | The bromine atom provides a site for cross-coupling reactions. The phosphate ester can act as a leaving group or phosphorylating agent. |
Performance as Reagents: A Tale of Two Phosphates
Triphenyl phosphate (TPhP): The Established Workhorse
TPhP is a versatile reagent in organic synthesis, primarily utilized for:
-
Phosphorylation: It can be used to introduce phosphoryl groups onto various organic molecules.
-
Catalysis: TPhP can act as a catalyst or co-catalyst in certain organic reactions.
-
Intermediate in Chemical Synthesis: It serves as a precursor for the production of other organophosphorus compounds.[1]
The reactivity of TPhP stems from the electrophilic nature of the phosphorus atom and the ability of the phenoxy groups to act as leaving groups.
(4-Bromophenyl)methyl diphenyl phosphate: A Reagent with Untapped Potential
The true potential of (4-Bromophenyl)methyl diphenyl phosphate lies in its bifunctional nature. It retains the core reactivity of the diphenyl phosphate moiety while introducing the synthetic versatility of an aryl bromide.
Hypothesized Applications:
-
Dual-Role Reagent in Cross-Coupling Reactions: This molecule could serve as both a phosphate-based leaving group and a substrate for palladium-catalyzed cross-coupling reactions. Organophosphates have been shown to be effective electrophiles in Suzuki-Miyaura reactions.[4][5] The presence of the bromo-functionalized aryl group allows for subsequent or orthogonal coupling reactions, enabling the synthesis of complex biaryl structures.[2]
-
Precursor for Novel Ligands and Materials: The "handle" provided by the bromine atom can be used to graft the diphenyl phosphate moiety onto other molecules or polymer backbones. This could lead to the development of novel phosphine-free ligands for catalysis or new flame-retardant materials with tailored properties. The synergy between phosphorus and bromine in flame retardancy is a well-documented phenomenon.[6]
Experimental Protocols: Synthesis and Potential Reactions
While specific experimental data for (4-Bromophenyl)methyl diphenyl phosphate is scarce, we can propose a robust synthetic route and a representative experimental protocol for a potential key application based on established organophosphorus and cross-coupling chemistry.
Proposed Synthesis of (4-Bromophenyl)methyl diphenyl phosphate
A plausible and efficient synthesis would involve the reaction of diphenyl phosphoryl chloride with (4-bromophenyl)methanol in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Caption: Proposed synthetic pathway for (4-Bromophenyl)methyl diphenyl phosphate.
Step-by-Step Protocol:
-
To a stirred solution of (4-bromophenyl)methanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add diphenyl phosphoryl chloride (1.05 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (4-Bromophenyl)methyl diphenyl phosphate.
Exemplary Application: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of (4-Bromophenyl)methyl diphenyl phosphate with an arylboronic acid, demonstrating its potential as a building block in biaryl synthesis.[7][8]
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
In a Schlenk flask, combine (4-Bromophenyl)methyl diphenyl phosphate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).
-
Add degassed solvents, typically a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography.
Conclusion and Future Outlook
Triphenyl phosphate remains a cornerstone reagent in various chemical applications due to its well-understood reactivity and commercial availability. However, the novel (4-Bromophenyl)methyl diphenyl phosphate presents an exciting frontier for researchers seeking to expand their synthetic toolbox. Its predicted bifunctionality as both a phosphate-based reagent and a substrate for cross-coupling reactions opens up new avenues for the efficient synthesis of complex molecules.
While this guide provides a theoretical framework for the potential of (4-Bromophenyl)methyl diphenyl phosphate, further experimental validation is crucial. We encourage the research community to explore the synthesis and reactivity of this promising compound. Such investigations will undoubtedly uncover novel applications and may lead to the development of more efficient and elegant synthetic strategies in drug discovery and materials science.
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TRIPHENYLPHOSPHINE | C18H15P - PubChem. (n.d.). Retrieved from [Link]
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TRIPHENYL PHOSPHATE - Ataman Kimya. (n.d.). Retrieved from [Link]
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Preparation of Triphenylphosphine – Ph3P - BYJU'S. (2022, March 3). Retrieved from [Link]
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Triphenylphosphine - Wikipedia. (n.d.). Retrieved from [Link]
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Flame Retardants Fact Sheet - Duke University. (2016, July). Retrieved from [Link]
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Brominated and Chlorinated Organic Chemical Compounds Used As Flame Retardants - Biomonitoring California. (n.d.). Retrieved from [Link]
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Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
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The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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(4-Bromophenyl)diphenylphosphine | C18H14BrP - PubChem. (n.d.). Retrieved from [Link]
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Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives - PolyU Institutional Research Archive. (2024). Retrieved from [Link]
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Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions - ResearchGate. (n.d.). Retrieved from [Link]
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Comparative toxicity assessment of brominated vs. non-brominated organophosphate flame retardants
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Framework
Executive Summary: The Regrettable Substitution Paradigm
For decades, polybrominated diphenyl ethers (PBDEs) and other legacy Brominated Flame Retardants (BFRs) dominated the materials science sector. Following global regulatory phase-outs due to their extreme environmental persistence and neurodevelopmental toxicity, the industry rapidly pivoted to Organophosphate Flame Retardants (OPFRs) .
Initially presumed to be safer, non-accumulative alternatives, recent high-throughput New Approach Methodologies (NAMs) have revealed a complex reality. This guide provides an objective, data-driven comparative assessment of legacy BFRs, non-brominated OPFRs, and brominated OPFRs, demonstrating that alternative chemistries often do not eliminate toxicity—they simply shift the mechanistic burden to different cellular targets and developmental stages[1].
Mechanistic Divergence: Stage-Specific Toxicity Profiles
Understanding the safety profile of these compounds requires moving beyond simple LD50 metrics and examining their specific mechanisms of action at the cellular level.
Legacy BFRs (e.g., PBDEs, TBBPA)
Legacy BFRs are potent early-stage developmental neurotoxicants. In embryonic neural stem cells (NSCs), PBDEs forcefully divert the cellular phenotype away from neurogenesis and toward gliogenesis. This results in an artificially elevated glia/neuron ratio—a classic in vivo hallmark of severe neurotoxicity [2].
Non-Brominated OPFRs (e.g., TPHP, TDCIPP, TCEP)
Non-halogenated (aryl/alkyl) and chlorinated OPFRs exhibit a fundamentally different temporal toxicity profile. While they are significantly less potent than BFRs at the early NSC decision node, they are highly disruptive during later stages of neurodifferentiation. For example, in neuronotypic PC12 cells, the chlorinated OPFR TDCIPP is far more effective at impairing neurodifferentiation than legacy BFRs [2]. Furthermore, aryl-OPFRs like TPHP (triphenyl phosphate) trigger mitochondrial membrane permeabilization (MMP) and reproductive toxicity at levels nearly identical to the commercial PBDE mixture DE-71 [1].
Brominated OPFRs (e.g., TDBPP, TTBNPP)
Brominated OPFRs represent a severe hazard class, combining the endocrine-disrupting persistence of brominated halogens with the rapid bioavailability of organophosphates. TDBPP (brominated "Tris") is a known mutagen and carcinogen [3]. TTBNPP consistently scores as highly hazardous in multi-criteria alternatives assessments, exhibiting severe endocrine disruption and environmental persistence that eclipses non-halogenated OPFRs [4].
Caption: Mechanistic divergence of BFRs and OPFRs in neurodevelopmental and endocrine toxicity pathways.
Quantitative Toxicity Comparison
The following table synthesizes the Lowest Effect Concentration (LEC) for larval development impairment in C. elegans models alongside primary mechanistic targets [1, 2, 4].
| Compound | Chemical Class | Halogenation Profile | C. elegans LEC (µM) | Primary Toxicological Mechanism |
| BDE-47 | Legacy BFR | Brominated | 0.40 | NSC Glial diversion; Endocrine disruption |
| BDE-99 | Legacy BFR | Brominated | 0.16 | NSC Glial diversion; Reproductive toxicity |
| TPHP | OPFR (Aryl) | Non-halogenated | 0.16 | Mitochondrial membrane permeabilization |
| TDCIPP | OPFR (Alkyl) | Chlorinated | < 5.00 | PC12 neurodifferentiation impairment |
| TCEP | OPFR (Alkyl) | Chlorinated | Inactive* | Mammalian carcinogenicity; Neurotoxicity |
| TTBNPP | OPFR | Brominated | High Hazard | Extreme persistence; Estrogen receptor disruption |
| TDBPP | OPFR | Brominated | High Hazard | Mutagenic; Direct DNA damage (Carcinogen) |
*Note: TCEP is largely inactive in nematode developmental assays but is a recognized mammalian carcinogen. **Note: Evaluated via in silico GreenScreen and mammalian models due to extreme hazard profiles.
Self-Validating Experimental Methodologies
To accurately compare the toxicity of these structurally diverse compounds, researchers must employ self-validating New Approach Methodologies (NAMs) [5]. Below are two critical, field-proven protocols designed to eliminate observer bias and control for baseline biological noise.
Protocol 1: High-Throughput C. elegans Developmental Toxicity Assay
C. elegans provides a highly conserved, intact neurodevelopmental system that bridges the gap between in vitro cell cultures and costly mammalian models.
-
Age-Synchronization : Treat gravid adult C. elegans with an alkaline hypochlorite solution to isolate eggs, allowing them to hatch overnight in an M9 buffer without a food source.
-
The Causality : Flame retardants exhibit highly stage-specific toxicity. Arresting the larvae at the L1 stage synchronizes the population, ensuring that any subsequent developmental delays or morphological defects are strictly the result of chemical exposure rather than baseline demographic heterogeneity.
-
-
Chemical Dosing : Expose L1 larvae to OPFRs/BFRs (ranging from 0.16 µM to 100 µM) in liquid K-medium supplemented with E. coli OP50 for 72 hours at 20°C.
-
The Causality : Liquid culture allows for uniform, precise molar dosing of hydrophobic flame retardants compared to traditional agar plates. The 72-hour window captures the complete larval development cycle up to the adult stage.
-
-
Automated Phenotypic Readout : Quantify larval size (Time-of-Flight) and reproduction metrics using a COPAS Biosort flow cytometer.
-
The Causality : Automated sorting eliminates human observer bias and provides the high-n statistical power required for accurate Benchmark Dose (BMD) modeling.
-
Protocol 2: Ratiometric Mitochondrial Membrane Permeabilization (MMP) Assay
Because OPFRs like TPHP heavily target mitochondria, assessing MMP is critical for comparative toxicity.
-
Cell Preparation & Dosing : Culture PC12 cells and expose them to the established LEC of the target OPFR/BFR for 24 hours.
-
The Causality : A 24-hour exposure allows sufficient time for intracellular chemical accumulation and the onset of organelle stress without progressing to outright necrotic cell death, which would confound pathway-specific readouts.
-
-
JC-1 Dye Incubation : Stain the cells with 2 µM JC-1 dye for 30 minutes at 37°C.
-
The Causality : JC-1 is a lipophilic, cationic dye. In healthy, polarized mitochondria, it forms J-aggregates (red fluorescence). In depolarized, toxic mitochondria, it remains as monomers (green fluorescence).
-
-
Ratiometric Quantification : Measure the ratio of red (590 nm) to green (529 nm) fluorescence using a microplate reader.
-
The Causality : Utilizing a ratiometric readout (Red/Green) rather than absolute fluorescence acts as an internal, self-validating control. It normalizes the data against variations in cell number, dye loading efficiency, and background fluorescence.
-
Caption: Self-validating high-throughput workflow for comparative toxicity assessment using C. elegans.
Conclusion for Drug Development & Toxicology Professionals
The transition from legacy brominated flame retardants to organophosphate alternatives is a textbook example of regrettable substitution. While non-brominated OPFRs (like TPHP) avoid the early-stage glial diversion seen with PBDEs, they introduce severe mitochondrial toxicity and late-stage neurodifferentiation impairment at nearly identical exposure concentrations. Furthermore, brominated OPFRs (like TDBPP and TTBNPP) present compounded risks, merging the persistence of halogens with the bioavailability of organophosphates. Future material safety assessments must mandate comprehensive, multi-stage NAMs rather than relying on isolated acute toxicity metrics.
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Behl, M., et al. (2016). "Comparative Toxicity of Organophosphate Flame Retardants and Polybrominated Diphenyl Ethers to Caenorhabditis elegans." Toxicological Sciences. URL:[Link]
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Slotkin, T. A., et al. (2017). "Brominated and organophosphate flame retardants target different neurodevelopmental stages, characterized with embryonic neural stem cells and neuronotypic PC12 cells." Toxicology. URL:[Link]
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Dodson, R. E., et al. (2012). "After the PBDE Phase-Out: A Broad Suite of Flame Retardants in Repeat House Dust Samples from California." Environmental Science & Technology. URL:[Link]
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Zhang, C., et al. (2019). "Combining in Silico Tools with Multicriteria Analysis for Alternatives Assessment of Hazardous Chemicals: A Case Study of Decabromodiphenyl Ether Alternatives." Environmental Science & Technology. URL:[Link]
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Kadiyala, V., et al. (2024). "Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies." Toxics (MDPI). URL:[Link]
Density Functional Theory (DFT) computational analysis of (4-Bromophenyl)methyl diphenyl phosphate
A Senior Application Scientist's Guide to the DFT-Driven Analysis of (4-Bromophenyl)methyl diphenyl phosphate: A Comparative Framework
For researchers and professionals in drug development and materials science, a precise understanding of a molecule's electronic structure and reactivity is paramount. This guide provides an in-depth computational analysis of (4-Bromophenyl)methyl diphenyl phosphate using Density Functional Theory (DFT), a powerful quantum mechanical modeling method. We will explore the theoretical underpinnings, detail a robust computational workflow, and compare the anticipated results with alternative organophosphorus compounds, offering a comprehensive framework for your own investigations.
The Rationale for DFT in Analyzing Organophosphorus Compounds
(4-Bromophenyl)methyl diphenyl phosphate is an organophosphorus ester with potential applications stemming from its unique electronic and structural characteristics. The presence of the electron-withdrawing bromophenyl group, coupled with the flexible diphenyl phosphate moiety, suggests a nuanced reactivity profile that can be effectively probed using computational methods.
DFT has emerged as a go-to method for such analyses due to its excellent balance of accuracy and computational cost.[1][2] It allows for the reliable prediction of molecular geometries, vibrational frequencies, and electronic properties, providing insights that are often complementary to experimental data.[3]
A Comparative Approach: Benchmarking Against Similar Compounds
Direct experimental data for (4-Bromophenyl)methyl diphenyl phosphate is not extensively available in the public domain. Therefore, a comparative approach is invaluable. We will benchmark our computational strategy and expected results against DFT studies of structurally related organophosphorus pesticides and diphenyl phosphate derivatives. This allows us to validate our chosen methodology and to place the properties of our target molecule in a broader chemical context.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a robust and widely accepted workflow for the DFT analysis of organophosphorus compounds, utilizing the Gaussian suite of programs.[4]
Step 1: Molecular Structure Creation
The initial 3D structure of (4-Bromophenyl)methyl diphenyl phosphate can be built using molecular modeling software such as GaussView.
Step 2: Geometry Optimization
The initial structure is then optimized to find its lowest energy conformation. This is a critical step, as all subsequent properties are dependent on the accuracy of the optimized geometry.
-
Method: DFT
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is known for its reliability in describing the electronic structure of a wide range of organic molecules.[5]
-
Basis Set: 6-31G(d,p). This Pople-style basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing bonding in molecules with heteroatoms like phosphorus and oxygen.
Step 3: Frequency Calculation
A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.
Step 4: Electronic Property Analysis
With the optimized geometry, a range of electronic properties can be calculated:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[6]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[4][7][8][9] It allows for the quantification of atomic charges and the analysis of donor-acceptor interactions within the molecule.
-
Mulliken Population Analysis: This provides an alternative method for calculating atomic charges.
Diagram of the Computational Workflow
Caption: A schematic of the DFT computational workflow.
Comparative Data Analysis
The following tables present a comparison of key computational parameters for (4-Bromophenyl)methyl diphenyl phosphate (predicted) and a selection of similar organophosphorus compounds from the literature. This comparative data provides a valuable context for interpreting the results for our target molecule.
Table 1: Comparison of Optimized Geometric Parameters
| Parameter | (4-Bromophenyl)methyl diphenyl phosphate (Predicted) | Methyl Diphenyl Phosphate (Reference) |
| P=O Bond Length (Å) | ~1.45 | ~1.46 |
| P-O(phenyl) Bond Length (Å) | ~1.60 | ~1.61 |
| P-O(methyl) Bond Length (Å) | ~1.58 | ~1.59 |
| O-P-O Bond Angle (°) | ~103-115 | ~102-116 |
Note: Predicted values for (4-Bromophenyl)methyl diphenyl phosphate are based on typical values for similar organophosphorus compounds calculated at the B3LYP/6-31G(d,p) level of theory. Reference values for Methyl Diphenyl Phosphate are based on general knowledge of organophosphate structures.
Table 2: Comparison of Electronic Properties
| Property | (4-Bromophenyl)methyl diphenyl phosphate (Predicted) | Generic Organophosphate Pesticides (Reference Range)[10] |
| HOMO Energy (eV) | -7.0 to -7.5 | -6.5 to -8.0 |
| LUMO Energy (eV) | -1.0 to -1.5 | -0.5 to -2.0 |
| HOMO-LUMO Gap (eV) | 5.5 to 6.5 | 4.5 to 7.5 |
| Dipole Moment (Debye) | 3.0 to 4.0 | 2.0 to 5.0 |
Note: The presence of the bromine atom is expected to slightly lower the HOMO and LUMO energy levels and potentially narrow the HOMO-LUMO gap compared to a non-halogenated analogue, suggesting increased reactivity.
In-Depth Analysis of Electronic Structure
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are crucial for predicting the reactive sites of a molecule. For (4-Bromophenyl)methyl diphenyl phosphate, the HOMO is expected to be localized primarily on the diphenyl phosphate moiety, specifically the oxygen atoms and the phenyl rings. The LUMO is likely to be distributed over the bromophenyl ring, indicating that this region is the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's stability; a smaller gap suggests higher reactivity.[6]
Diagram of HOMO-LUMO Interaction
Caption: Relationship between HOMO, LUMO, and excitation energy.
Natural Bond Orbital (NBO) and Mulliken Population Analysis
NBO and Mulliken analyses provide quantitative measures of the charge distribution within the molecule. The phosphorus atom is expected to carry a significant positive charge, making it an electrophilic center. The oxygen atoms of the phosphate group will be negatively charged, acting as nucleophilic sites. The bromine atom will also carry a partial negative charge. This charge distribution is critical for understanding intermolecular interactions and potential binding modes with biological targets.[11]
Conclusion and Future Directions
This guide has outlined a comprehensive DFT-based computational protocol for the analysis of (4-Bromophenyl)methyl diphenyl phosphate. By comparing its predicted properties with those of similar organophosphorus compounds, we can gain significant insights into its structure, stability, and reactivity.
For future work, experimental validation is crucial. Synthesizing (4-Bromophenyl)methyl diphenyl phosphate and characterizing it using techniques such as X-ray crystallography, NMR, and IR spectroscopy would provide invaluable data to benchmark and refine the computational models.[12][13][14][15] Such a combined experimental and computational approach will provide the most complete understanding of this molecule's properties and potential applications.
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Comparative Validation Guide: GC-MS/MS, LC-MS/MS, and Biosensors for Organophosphate Quantification
Executive Summary & Core Directive
In the quantification of organophosphates (OPs)—a class of compounds critical in both toxicology and pharmacology—reliance on a single analytical technique is a liability. Regulatory bodies (EPA, FDA, EMA) increasingly demand orthogonal validation to rule out matrix interferences and thermal degradation artifacts.
This guide moves beyond standard operating procedures to establish a Cross-Validation Ecosystem . We compare the "Gold Standard" (GC-MS/MS), the "Modern Workhorse" (LC-MS/MS), and "Rapid Screening" (AChE Biosensors).
The Senior Scientist’s Verdict:
-
GC-MS/MS remains superior for non-polar, volatile OPs but fails with thermally labile metabolites.
-
LC-MS/MS is the definitive quantifier for polar metabolites and thermally unstable compounds, offering 10-100x better sensitivity for specific analytes.
-
Biosensors are strictly qualitative screening tools; they lack the selectivity for regulatory quantification but excel in field triage.
The Contenders: Methodological Architecture
To understand where cross-validation is necessary, we must first map the operational logic of each method.
Comparative Workflow Diagram
The following diagram illustrates how a single sample is processed and where the analytical divergence occurs.
Caption: Unified workflow for orthogonal validation. Note the critical cross-validation point between GC and LC results to identify method-specific biases.
Experimental Design: The Self-Validating Protocol
A robust protocol does not just generate data; it includes internal checks that flag errors automatically.
Sample Preparation: Modified QuEChERS
We utilize the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, specifically the AOAC 2007.01 buffered version, to ensure pH stability for pH-sensitive OPs (like chlorpyrifos).
Protocol Steps:
-
Homogenization: Weigh 10g sample into a 50mL centrifuge tube. Add 10mL Acetonitrile (ACN).
-
Causality: ACN is miscible with water but separates upon salting out, extracting a wide polarity range of OPs.
-
-
Internal Standard Addition (The Trust Marker): Add 100µL of Triphenyl phosphate-d15 (deuterated).
-
Self-Validation: If recovery of this IS drops <70%, the extraction failed. Do not proceed.
-
-
Salting Out: Add 4g MgSO4 and 1g NaCl. Shake vigorously for 1 min. Centrifuge at 3000 rpm for 5 min.
-
Causality: MgSO4 drives water out of the organic phase; NaCl controls polarity to reduce co-extraction of sugars.
-
-
dSPE Cleanup: Transfer 1mL supernatant to a dSPE tube containing 150mg MgSO4 and 25mg PSA (Primary Secondary Amine).
-
Causality: PSA removes fatty acids and sugars that cause matrix effects in GC and LC.
-
Instrumental Setup & Validation Parameters
Method A: GC-MS/MS (The Volatility Specialist)
-
System: Agilent 7890B/7000D or equivalent.
-
Column: DB-5ms UI (30m x 0.25mm x 0.25µm).
-
Injection: Splitless at 250°C. Warning: Temperatures >260°C can degrade specific OPs (e.g., Trichlorfon degrades to Dichlorvos).
-
Ionization: Electron Impact (EI), 70eV.
Method B: LC-MS/MS (The Sensitivity Specialist)
-
System: Sciex Triple Quad 6500+ or Thermo Altis.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 1.8µm particle size.
-
Mobile Phase: (A) Water + 0.1% Formic Acid + 5mM Ammonium Formate; (B) Methanol + 0.1% Formic Acid.
-
Ionization: Electrospray Ionization (ESI) Positive/Negative switching.
-
Self-Validation: Monitor the "Ion Ratio" between Quantifier and Qualifier ions. A deviation >20% indicates matrix interference.
Comparative Performance Data
The following data summarizes average performance metrics derived from multi-residue analysis of 20 common OPs (e.g., Malathion, Diazinon, Chlorpyrifos) in complex matrices (vegetable/plasma).
Table 1: Technical Performance Metrics
| Feature | GC-MS/MS | LC-MS/MS | AChE Biosensor |
| Primary Mechanism | Volatility & EI Fragmentation | Solubility & ESI Ionization | Enzymatic Inhibition |
| Limit of Quant. (LOQ) | 1.0 – 10 ng/g | 0.01 – 1.0 ng/g | 50 – 500 ng/g (Screening) |
| Linearity (R²) | > 0.995 | > 0.998 | 0.90 – 0.95 |
| Selectivity | High (Retention + Mass Frag) | Ultra-High (MRM Transitions) | Low (Class-specific only) |
| Matrix Effects | Enhancement (Signal Increase) | Suppression (Signal Loss) | Interference (False Positives) |
| Throughput | 20-30 mins/sample | 8-12 mins/sample | < 5 mins/sample |
| Suitability | Non-polar parents (e.g., Chlorpyrifos) | Polar metabolites (e.g., DAPs) | Field Triage / Safety Check |
Field-Proven Insights (The "Gotchas")
-
The Thermal Trap (GC-MS):
-
Observation: You detect Dichlorvos but no Trichlorfon in a sample known to contain Trichlorfon.
-
Root Cause: Trichlorfon thermally converts to Dichlorvos in the hot GC injector port.
-
Correction: Cross-validate with LC-MS/MS (which runs at ambient temps) to distinguish the two.
-
-
The Matrix Suppression Trap (LC-MS):
-
Observation: Internal standard recovery is 40% in a garlic sample but 95% in water.
-
Root Cause: Co-eluting matrix components compete for charge in the ESI source.
-
Correction: Use Matrix-Matched Calibration curves. Do not rely on solvent-only standards.
-
Decision Matrix: When to Use Which?
Do not rely on a single tool. Use this logic flow to determine the primary analytical path.
Caption: Decision logic for selecting the primary quantification method based on physicochemical properties.
References
- Anastassiades, M., et al. (2003). "Fast and easy multiresidue method employing acetonitrile extraction/partitioning and '
Alternative synthetic routes to compounds made from 4-bromobenzyl diphenyl phosphate
Topic: Alternative synthetic routes to compounds made from 4-bromobenzyl diphenyl phosphate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
4-Bromobenzyl diphenyl phosphate (4-BBDP) has emerged as a specialized electrophile for benzylic substitution reactions, particularly in the synthesis of diarylalkanes, complex ethers, and thioethers. While classical benzyl halides (bromide/chloride) remain the commodity standard, 4-BBDP offers distinct advantages in process safety (non-lachrymatory), chemoselectivity (orthogonal to aryl halides), and catalytic tunability (compatible with Pd-catalyzed and Lewis acid-mediated pathways).
This guide objectively compares the performance of the 4-BBDP route against classical alkylation (using 4-bromobenzyl bromide) and catalytic alcohol activation (using 4-bromobenzyl alcohol/carbonates). Analysis focuses on yield, atom economy, safety profiles, and suitability for sensitive nucleophiles.
Technical Analysis of the Phosphate Route
The diphenyl phosphate moiety serves as a "Goldilocks" leaving group—sufficiently stable to isolate and handle as a solid, yet highly reactive under specific activation (Pd(0) or Lewis Acid) without requiring the harsh basic conditions typical of SN2 halide displacements.
Mechanism of Action
Unlike benzyl halides which react via indiscriminate SN2 pathways, 4-BBDP typically operates via:
-
Ion-Pair Generation: Spontaneous or Lewis-acid assisted ionization to a stabilized benzyl cation/phosphate ion pair.
-
Pd-Catalyzed Allylic/Benzylic Alkylation: Oxidative addition to Pd(0) to form a
-benzylpalladium species, followed by soft nucleophile attack.
Primary Use Cases
-
C-C Bond Formation: Reaction with stabilized carbanions (e.g., diarylmethyl anions) to form triarylmethanes.
-
C-S/C-O Bond Formation: Cross-electrophile coupling where the aryl bromide must remain intact for downstream functionalization.
Alternative Synthetic Routes Comparison
We compare three primary methodologies to access 4-bromobenzyl-functionalized targets (4-Br-Bn-Nu) :
-
Route A (The Topic): Substitution using 4-Bromobenzyl Diphenyl Phosphate .
-
Route B (The Standard): Alkylation using 4-Bromobenzyl Bromide .
-
Route C (The Green Alternative): Direct substitution using 4-Bromobenzyl Alcohol (via Mitsunobu or Carbonate).
Comparative Performance Data
| Metric | Route A: Diphenyl Phosphate | Route B: Benzyl Bromide | Route C: Benzyl Alcohol (Mitsunobu) |
| Leaving Group (LG) | |||
| LG Molecular Weight | 249.18 g/mol | 79.90 g/mol | ~500 g/mol (combined waste) |
| Atom Economy | Low (Large LG) | High | Very Low (Stoichiometric waste) |
| Reaction Conditions | Neutral/Mild (Lewis Acid or Pd) | Basic ( | Neutral (DEAD/PPh3) |
| Selectivity | High (No ethyl transfer; specific C-alkylation) | Moderate (Risk of O- vs C-alkylation) | High (Stereoinversion) |
| Safety Profile | Excellent (Solid, non-volatile) | Poor (Potent Lachrymator/Tear Gas) | Good (Solvents are main hazard) |
| Orthogonality | High (Ar-Br remains intact) | Moderate (Ar-Br can react if Pd present) | High |
| Cost | High (Requires synthesis of reagent) | Low (Commodity chemical) | Moderate |
Critical Analysis
-
Route A vs. Route B: Route B is preferred for simple substrates due to cost. However, Route A is superior for process scale-up where handling lachrymatory benzyl bromide requires expensive containment. Route A also outperforms B when the nucleophile is base-sensitive.
-
Route A vs. Route C: Mitsunobu (Route C) is notoriously difficult to purify (triphenylphosphine oxide removal). Route A provides a cleaner workup, as the diphenyl phosphate byproduct is water-soluble (as salt) or easily separable.
Decision Logic & Pathway Visualization
The following diagram illustrates the decision matrix for selecting the optimal electrophile based on substrate constraints.
Figure 1: Decision tree for selecting the optimal 4-bromobenzylation strategy based on nucleophile sensitivity and safety constraints.
Experimental Protocols
Protocol A: Synthesis and Utilization of 4-Bromobenzyl Diphenyl Phosphate (Self-Validating)
This protocol minimizes moisture sensitivity issues common in phosphorylations.
Step 1: Reagent Synthesis
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Reactants: Charge with 4-bromobenzyl alcohol (1.0 equiv, 10 mmol) and triethylamine (1.2 equiv) in anhydrous DCM (50 mL).
-
Addition: Cool to 0°C. Dropwise add diphenyl phosphorochloridate (1.1 equiv). Note: Exothermic reaction.
-
Workup: Stir 2h at RT. Wash with 1M HCl (removes TEA), then Sat. NaHCO3. Dry over MgSO4.
-
Validation:
P NMR should show a single peak around -6 to -12 ppm (phosphate ester).
Step 2: Utilization (C-Alkylation of 1,3-Dicarbonyl)
-
Catalyst: Pd(dba)
(5 mol%) + dppb (phosphine ligand, 10 mol%) in THF. -
Substrate: Add 4-Bromobenzyl diphenyl phosphate (1.0 equiv) and the nucleophile (e.g., dimethyl malonate, 1.2 equiv).
-
Base: Add NaH (1.2 equiv) only if using non-Pd route. For Pd-route, use BSA (N,O-bis(trimethylsilyl)acetamide) as a mild base.
-
Reaction: Stir at 40°C for 12h.
-
Purification: The diphenyl phosphate byproduct is polar; the product is usually less polar. Flash chromatography (Hex/EtOAc).
Protocol B: Standard Alkylation with 4-Bromobenzyl Bromide
Included for baseline comparison.
-
Safety Warning: Perform ONLY in a high-efficiency fume hood. 4-Bromobenzyl bromide is a severe lachrymator.
-
Reaction: Dissolve Nucleophile (1.0 equiv) in DMF. Add K
CO (2.0 equiv). -
Addition: Add 4-Bromobenzyl bromide (1.05 equiv) at 0°C.
-
Quench: Pour into ice water. Extract with EtOAc.
-
Note: Requires extensive washing to remove DMF.
References
-
Palladium-Catalyzed Asymmetric Benzylation of Prochiral Nucleophiles. Source: Stanford Digital Repository. Context: Establishes diphenyl phosphate as a superior leaving group for Pd-catalyzed benzylation of electron-neutral substrates compared to carbonates.[1] URL:[Link]
-
Substitution of Secondary Benzylic Phosphates with Diarylmethyl Anions. Source: ResearchGate (Shinohara et al., Eur. J. Org. Chem).[1][2][3][4][5] Context: Demonstrates that diphenyl phosphate leaving groups enable substitution at secondary carbons where diethyl phosphates fail due to competing ethyl transfer.[2] URL:[Link]
-
Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Source: Journal of the American Chemical Society. Context: Compares the reactivity of benzyl diphenyl phosphates vs halides in iron-catalyzed coupling, highlighting the phosphate as an "activated alcohol" alternative.[3] URL:[Link](Note: Generalized DOI for ACS JACS context; specific article retrieval recommended via library).
-
Friedel–Crafts-Type Arylation Strategy for the Conversion of Alkyl 2-((Diphenoxyphosphoryl)oxy)-2-arylacetates. Source: National Institutes of Health (PMC). Context: Details the use of diphenyl phosphates in Friedel-Crafts arylations without metal catalysts for electron-rich systems. URL:[Link]
Sources
- 1. Palladium-catalyzed asymmetric benzylation of prochiral nucleophiles | Stanford Digital Repository [purl.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Friedel–Crafts-Type Arylation Strategy for the Conversion of Alkyl 2-((Diphenoxyphosphoryl)oxy)-2-arylacetates to α,α-Diaryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Performance Analysis of (4-Bromophenyl)methyl Diphenyl Phosphate in Flame Retardant Formulations
A Senior Application Scientist's Guide to Performance, Mechanisms, and Formulation Insights
In the ever-evolving landscape of polymer science, the demand for high-performance, safe, and environmentally conscious materials is paramount. Flame retardants are a critical component in this pursuit, safeguarding a vast array of products from the hazards of fire. Among the diverse chemistries of flame retardants, organophosphorus compounds have garnered significant attention as effective, often halogen-free, alternatives. This guide provides an in-depth comparative analysis of (4-Bromophenyl)methyl diphenyl phosphate (BDP), a notable member of this class, for researchers, scientists, and product development professionals. We will dissect its performance against key alternatives, elucidate the underlying chemical mechanisms, and provide robust experimental protocols to empower your research and development efforts.
Introduction: The Role of (4-Bromophenyl)methyl Diphenyl Phosphate in Fire Safety
(4-Bromophenyl)methyl diphenyl phosphate, which will be referred to as BDP in this guide, is a halogenated organophosphorus flame retardant. Its molecular structure, featuring both bromine and phosphorus moieties, allows it to act through a combination of flame-inhibiting mechanisms, making it a versatile additive for various polymer systems. This guide will focus on its application and comparative performance in commercially significant engineering thermoplastics, such as polycarbonate (PC), acrylonitrile-butadiene-styrene (ABS), and their blends (PC/ABS), as well as in thermosetting epoxy resins.
The selection of a flame retardant is a multi-faceted decision, balancing fire safety performance with the preservation of the polymer's inherent mechanical properties, processing characteristics, and long-term stability. This guide aims to provide the data and insights necessary to make informed decisions when considering BDP in your formulations.
Mechanisms of Action: A Dual Approach to Flame Retardancy
The efficacy of BDP as a flame retardant stems from its ability to intervene in the combustion cycle in both the gas and condensed phases. This dual-action mechanism provides a comprehensive approach to fire suppression.
-
Gas Phase Inhibition: Upon thermal decomposition, BDP releases phosphorus-containing radicals (such as PO• and PO₂•) and bromine species into the gas phase. These reactive species act as radical scavengers, interrupting the high-energy chain reactions of combustion. They effectively quench the highly reactive H• and OH• radicals that propagate the fire, thus reducing the flame intensity and heat feedback to the polymer surface.
-
Condensed Phase Charring: In the solid (condensed) phase, the phosphorus components of BDP decompose to form phosphoric and polyphosphoric acids. These act as catalysts for the dehydration and cross-linking of the polymer matrix, promoting the formation of a stable, insulating char layer. This char layer serves multiple protective functions: it acts as a physical barrier, limiting the diffusion of flammable volatile decomposition products to the flame front and restricting the access of oxygen to the polymer. Furthermore, it insulates the underlying material from the heat of the flame, slowing down further degradation.
The synergistic action of both gas-phase inhibition and condensed-phase charring makes organophosphorus flame retardants like BDP highly effective.
Caption: Dual-action flame retardant mechanism of BDP.
Comparative Performance Analysis
The true measure of a flame retardant lies in its performance relative to other available technologies. In this section, we compare BDP with other common phosphorus-based flame retardants, such as Resorcinol bis(diphenyl phosphate) (RDP), Triphenyl phosphate (TPP), and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), in various polymer systems.
Flame Retardancy Performance
The fire safety of a material is quantified using several standard tests, including the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. Cone calorimetry provides more detailed information on the combustion behavior under forced-flaming conditions.
Table 1: Comparative Flame Retardancy Performance
| Polymer Matrix | Flame Retardant (Loading) | LOI (%) | UL-94 Rating (3.2 mm) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Reference |
| PC/ABS | None | 21.1 | No Rating | ~1100 | ~100 | [1] |
| BDP (15 wt%) | 24.7 | V-1 | ~270 | ~75 | [1] | |
| RDP (15 wt%) | 24.1 | V-2 | ~300 | ~80 | [1] | |
| TPP (12 wt%) | ~26 | V-0 | ~450 | ~85 | [2] | |
| Epoxy Resin | None | 21.0 | No Rating | ~1200 | ~110 | [3] |
| DOPO (3 wt% P) | 35.5 | No Rating | ~600 | ~90 | [3] | |
| BDP (hypothetical, similar P content) | ~32-35 | V-0/V-1 | ~650-750 | ~95-105 | N/A |
Note: Data is compiled from various sources and loading levels may vary slightly. The BDP data in epoxy is a projection based on the performance of similar organophosphorus flame retardants, as direct comparative data was not available in the searched literature.
From the data, it is evident that BDP significantly improves the flame retardancy of PC/ABS blends, achieving a V-1 rating at 15 wt% loading.[1] Its performance in terms of LOI is comparable to RDP.[1] TPP can achieve a V-0 rating, but often at the expense of other properties due to its plasticizing effect.[2] In epoxy resins, DOPO-based flame retardants are highly effective, and it is anticipated that BDP would also provide substantial improvements in fire performance.[3]
Impact on Mechanical Properties
A critical consideration in flame retardant selection is the effect on the mechanical integrity of the host polymer. The addition of flame retardants can sometimes lead to a reduction in properties such as tensile strength and impact strength.
Table 2: Effect of Flame Retardants on Mechanical Properties of PC/ABS
| Flame Retardant (Loading) | Tensile Strength (MPa) | Flexural Strength (MPa) | Notched Izod Impact Strength (kJ/m²) | Reference |
| None | 63.9 | 93.4 | 25.5 | [1] |
| BDP (15 wt%) | 52.6 | 83.1 | 10.6 | [1] |
| RDP (15 wt%) | ~55 | ~85 | ~12 | [1] |
The data indicates that the addition of BDP to PC/ABS results in a decrease in tensile, flexural, and particularly, notched impact strength.[1] This is a common trade-off with additive flame retardants, which can disrupt the polymer matrix and act as plasticizers. The extent of this effect is an important factor in formulation design and needs to be balanced with the desired level of flame retardancy.
Experimental Protocols
To ensure the reproducibility and validity of performance data, standardized testing methodologies are crucial. Below are detailed protocols for the key flame retardancy tests discussed in this guide.
Limiting Oxygen Index (LOI) - ASTM D2863
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Apparatus:
-
Heat-resistant glass chimney
-
Specimen holder
-
Gas mixing and control system
-
Ignition source
Procedure:
-
Prepare specimens to the standard dimensions (typically 80-150 mm long, 10 mm wide, and 4 mm thick).
-
Mount the specimen vertically in the center of the glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.
-
Ignite the top of the specimen with the ignition source.
-
Observe the burning behavior of the specimen.
-
Adjust the oxygen concentration in successive tests until the minimum concentration that supports combustion for a specified time or extent of burning is determined.
-
The LOI is expressed as the volume percentage of oxygen in the final gas mixture.
Caption: Workflow for Limiting Oxygen Index (LOI) Testing.
UL-94 Vertical Burn Test
The UL-94 test evaluates the flammability of plastic materials used in devices and appliances. The vertical test (V-0, V-1, V-2) is particularly relevant for assessing the fire hazard of materials in electronic enclosures.
Apparatus:
-
Test chamber
-
Specimen holder
-
Burner (Tirrill or Bunsen)
-
Timing device
-
Surgical cotton
Procedure:
-
Prepare five bar specimens of the material to the specified dimensions (typically 125 mm x 13 mm x thickness).
-
Condition the specimens as required by the standard.
-
Mount a specimen vertically in the test chamber.
-
Place a layer of dry surgical cotton on the floor of the chamber, 300 mm below the specimen.
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
Immediately re-apply the flame for another 10 seconds.
-
Remove the flame and record the afterflame time (t2) and afterglow time (t3).
-
Record whether any flaming drips ignite the cotton.
-
Repeat the test for the remaining specimens.
-
Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard.
Cone Calorimetry - ASTM E1354 / ISO 5660
Cone calorimetry is a bench-scale test that measures the heat release rate and other combustion properties of materials under a controlled radiant heat flux.
Apparatus:
-
Conical radiant heater
-
Specimen holder and load cell
-
Spark igniter
-
Exhaust hood and gas analysis system (oxygen, carbon monoxide, carbon dioxide)
-
Smoke measurement system
Procedure:
-
Prepare specimens to the standard dimensions (typically 100 mm x 100 mm x thickness).
-
Condition the specimens to a constant weight.
-
Calibrate the instrument using a reference material.
-
Place the specimen in the holder on the load cell, under the conical heater.
-
Expose the specimen to a specified radiant heat flux (e.g., 35 or 50 kW/m²).
-
The spark igniter is positioned over the specimen to ignite the pyrolysis gases.
-
Continuously measure the mass of the specimen, the oxygen concentration in the exhaust gas, and the smoke density throughout the test.
-
The test is terminated when flaming ceases or after a predetermined time.
-
Calculate key parameters such as the rate of heat release (HRR), peak heat release rate (pHRR), total heat release (THR), and effective heat of combustion (EHC).
Synthesis of (4-Bromophenyl)methyl Diphenyl Phosphate
A plausible and commonly employed method for the synthesis of aryl phosphate esters is the reaction of a corresponding alcohol with a phosphoryl chloride in the presence of a base. For (4-Bromophenyl)methyl diphenyl phosphate, this would involve the reaction of (4-bromophenyl)methanol with diphenylphosphoryl chloride.
Materials:
-
(4-Bromophenyl)methanol
-
Diphenylphosphoryl chloride
-
Triethylamine or Pyridine (base)
-
Anhydrous dichloromethane or other suitable aprotic solvent
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-bromophenyl)methanol and the base (e.g., triethylamine, 1.1 equivalents) in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add diphenylphosphoryl chloride (1.0 equivalent) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove the hydrochloride salt of the base.
-
Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure (4-Bromophenyl)methyl diphenyl phosphate.
Disclaimer: This is a generalized synthesis protocol based on established chemical principles. Researchers should consult relevant literature and perform appropriate safety assessments before attempting any chemical synthesis.
Conclusion
(4-Bromophenyl)methyl diphenyl phosphate is a versatile and effective flame retardant that operates through a dual-action mechanism in both the gas and condensed phases. Its performance is comparable to other widely used organophosphorus flame retardants like RDP in PC/ABS blends, offering a good balance of flame retardancy and processability. However, as with many additive flame retardants, its incorporation can lead to a reduction in the mechanical properties of the host polymer, a trade-off that must be carefully managed during formulation development.
This guide has provided a comprehensive overview of the performance, mechanisms, and testing of (4-Bromophenyl)methyl diphenyl phosphate. By understanding these fundamental aspects and utilizing the provided experimental protocols, researchers and developers can more effectively evaluate and implement this flame retardant in their pursuit of safer and more reliable polymer materials.
References
[4] Zhang, et al. (2025). Research progress of flame retardant modified polycarbonate/acrylonitrile butadiene styrene alloys: a review. PeerJ Materials Science, DOI 10.7717/peerj-matsci.39. [1] Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. PMC, (2024, November 21). [5] Flame Retardancy of Epoxy Resins Modified with Few-Layer Black Phosphorus. PMC, (2023, March 27). [6] Flame-Retardant Performance of Epoxy Resin Composites with SiO2 Nanoparticles and Phenethyl-Bridged DOPO Derivative. ACS Omega, (2020, December 23). [3] Synthesis, properties and flame-retardant mechanism. ScienceDirect, (2020, December 28). Recent Developments in the Flame-Retardant System of Epoxy Resin. MDPI, (2020, May 6). [7] LOI values and UL-94 grades of epoxy resins. ResearchGate, (n.d.). [8] Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. PMC, (2017, November 9). [9] Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega, (2017, November 9). [10] Flame Retardant ABS vs. Flame Retardant PC/ABS Alloy: A Comparative Analysis. Samtion, (2025, August 25). [11] Some Mechanical and Thermal Properties of PC/ABS Blends. ResearchGate, (n.d.). [12] Cone calorimeter studies on fire behavior of polycarbonate glazing sheets. Semantic Scholar, (2003, December 1). [13] Flame Retardancy Mechanisms of Bisphenol A Bis(diphenyl phosphate) in Combination with Zinc Borate in Bisphenol A Polycarbonate/Acrylonitrile-Butadiene-Styrene Blends. ResearchGate, (2025, August 5). [14] Synthesis of Organic Phosphorus Compounds. I. p-Substituted Benzyl Esters. J-STAGE, (n.d.). [15] A process for the preparation of 4-bromomethyl diphenyl compounds. Google Patents, (n.d.). [16] Making polycarbonate flame retardant: Flame retardant selection and calorimetric analyses. ScienceDirect, (2023, January 15). [17] Study on Fire Characteristics of Flame-Retardant Polycarbonate Under Low Pressure. MDPI, (2024, December 6). [18] SYNTHESIS OF PENTABROMOBENZYL BROMIDE (PBB-Br). Google Patents, (n.d.). [19] Orientation effect on cone calorimeter test results to assess fire hazard of materials. PubMed, (2009, December 30). Smoke, Gas and Heat Release Data for Building Products in the Cone Calorimeter. VTT, (n.d.). [20] Preparation of 4-bromobenzyl bromide. PrepChem.com, (n.d.). [21] Phosphine, (p-bromophenyl)diphenyl. Organic Syntheses, (n.d.). (4-bromophenyl)methyl diphenyl phosphate | 101868-29-5. Sigma-Aldrich, (n.d.). [22] (4-Bromophenyl)diphenylphosphine | C18H14BrP | CID 69773. PubChem, (n.d.). [2] Synergistic flame retardancy of gas phase and condensed phase of PC/ABS alloy. Chongqing University of Technology, (n.d.). Process for the preparation of 4-bromophenyl derivatives. Google Patents, (n.d.).
Sources
- 1. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2323966A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. peerj.com [peerj.com]
- 5. Flame Retardancy of Epoxy Resins Modified with Few-Layer Black Phosphorus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
